N-(3-Methoxyphenethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-5-6-13(12-15)10-11-16-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBVYGOVPOOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to N-(3-Methoxyphenethyl)aniline: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxyphenethyl)aniline is a secondary aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, combining a substituted phenethylamine backbone with an aniline moiety, makes it a key building block for more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic protocol, expected spectroscopic profile, and its applications in research and development. The content herein is curated to provide actionable insights for laboratory professionals, emphasizing the causality behind its chemical behavior and synthetic applications.
Chemical Identity and Molecular Structure
This compound is defined by the covalent linkage of a 3-methoxyphenethyl group to the nitrogen atom of an aniline molecule. This structure is fundamental to its reactivity and utility.
-
IUPAC Name : N-(2-(3-methoxyphenyl)ethyl)aniline
-
Molecular Formula : C₁₅H₁₇NO
-
Molecular Weight : 227.30 g/mol
-
CAS Number : 118164-16-0
The core structure consists of three key components:
-
An aniline ring , which can undergo electrophilic aromatic substitution.
-
A secondary amine linkage, which is nucleophilic and a site for further functionalization.
-
A 3-methoxyphenethyl group , which imparts specific steric and electronic properties and is a common feature in neuroactive compounds.
Caption: Chemical structure of this compound.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, properties can be reliably estimated based on its precursors and analogous structures.
| Property | Value / Description | Source (Analogous Compounds) |
| Appearance | Expected to be a liquid or low-melting solid. | General observation for similar secondary amines. |
| Boiling Point | >300 °C (estimated). The related N-[3-(Trimethoxysilyl)propyl]aniline boils at 310 °C.[1] | [1] |
| Density | ~1.07 g/mL (estimated). The related N-[3-(Trimethoxysilyl)propyl]aniline has a density of 1.07 g/mL.[1] | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | Based on the nonpolar nature of the two aromatic rings. |
| pKa | ~4-5 (estimated for the conjugate acid). Aniline has a pKa of 4.6. | General chemical principles. |
Synthesis and Reactivity
The most direct and widely applicable method for synthesizing this compound is through reductive amination . This robust, one-pot reaction forms the secondary amine by first creating an intermediate imine from an aldehyde and a primary amine, which is then reduced in situ.[2][3][4]
Causality of Experimental Design: The reaction involves the condensation of 3-methoxyphenylacetaldehyde with aniline. The choice of a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is critical. These reagents are selective for the imine functional group and will not reduce the starting aldehyde, preventing the formation of alcohol byproducts. The reaction is often catalyzed by a weak acid (e.g., acetic acid) to facilitate the dehydration step required for imine formation.[3]
Experimental Protocol: Reductive Amination
This protocol is a representative procedure adapted from standard methodologies for reductive amination.[3][5]
-
Reaction Setup : To a solution of 3-methoxyphenylacetaldehyde (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol, ~0.2 M) in a round-bottom flask, add aniline (1.05 eq).
-
Imine Formation : If using a milder reducing agent like STAB, add acetic acid (1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction : Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq, or sodium borohydride, 1.5 eq) portion-wise to the stirring solution. Note: If using NaBH₄ in methanol, the reaction should be cooled in an ice bath due to the exothermic reaction.
-
Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: General workflow for the synthesis via reductive amination.
Spectroscopic Profile (Predicted)
Experimental spectra are best for confirmation, but a reliable prediction based on the molecule's functional groups is essential for characterization.[6][7]
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for each proton environment.
-
Aromatic Protons : Multiplets in the range of δ 6.6-7.3 ppm (9H total from both rings).
-
Methoxy Protons (-OCH₃) : A sharp singlet around δ 3.8 ppm (3H).[8]
-
Methylene Protons (-CH₂-N) : A triplet around δ 3.4 ppm (2H). Protons on carbons adjacent to nitrogen are deshielded and typically appear between 2.3-3.0 ppm.[7]
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Methylene Protons (-CH₂-Ar) : A triplet around δ 2.9 ppm (2H).
-
Amine Proton (-NH) : A broad singlet between δ 3.5-4.5 ppm (1H), which is exchangeable with D₂O.[7]
-
-
¹³C NMR : The carbon spectrum will reflect the different carbon environments.
-
Aromatic Carbons : Multiple signals between δ 110-160 ppm. The carbon bearing the methoxy group will be the most downfield shifted.
-
Methoxy Carbon (-OCH₃) : A signal around δ 55 ppm.
-
Methylene Carbons : Signals for the two -CH₂- groups are expected in the range of δ 40-55 ppm.[7]
-
-
Infrared (IR) Spectroscopy : Key vibrational frequencies confirm the presence of specific functional groups.
-
N-H Stretch : A moderate, sharp peak around 3400 cm⁻¹.
-
C-H (sp³) Stretch : Peaks just below 3000 cm⁻¹ (aliphatic CH₂).
-
C-H (sp²) Stretch : Peaks just above 3000 cm⁻¹ (aromatic C-H).
-
C=C Aromatic Stretch : Sharp peaks in the 1450-1600 cm⁻¹ region.[8]
-
C-O Stretch : A strong peak in the 1200-1250 cm⁻¹ region for the aryl ether.[8]
-
-
Mass Spectrometry :
-
Molecular Ion (M⁺) : The nominal mass will be odd (227), consistent with the nitrogen rule for a molecule with one nitrogen atom.[7]
-
Fragmentation : A prominent fragment would be expected from the benzylic cleavage to form the C₈H₉O⁺ ion (m/z = 121).
-
Applications in Research and Development
The true value of this compound lies in its role as a versatile scaffold for building more complex, high-value molecules.
-
Pharmaceutical Drug Discovery : The aniline and phenethylamine motifs are prevalent in many drug candidates.[9] Specifically, substituted phenethylamines are well-known pharmacophores that interact with a variety of receptors in the central nervous system (CNS). For example, the related compound YZ-185, which is N-phenylpropyl-N'-(3-methoxyphenethyl)piperazine, is a known sigma (σ) receptor ligand investigated for its potential to modulate the effects of cocaine.[10] This demonstrates that the 3-methoxyphenethyl moiety is a key structural element for CNS-active agents, making this compound a valuable starting point for synthesizing novel therapeutic candidates.[10][11]
-
Intermediate for Agrochemicals and Dyes : Aniline derivatives are foundational in the synthesis of a wide range of agrochemicals, dyes, and polymers.[12][13] The functional groups on this compound—the secondary amine and the activated aromatic rings—allow for diverse chemical transformations to create new materials.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) should always be consulted. However, based on its constituent parts, the following precautions are advised:
-
Toxicity : Aniline and its derivatives are generally considered toxic and can be absorbed through the skin.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Corrosivity : The precursor 3-methoxyphenethylamine is classified as corrosive, causing severe skin burns and eye damage.[14] It is prudent to handle this compound with the same level of care.
-
Handling : All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.
Conclusion
This compound is a synthetically accessible and highly useful chemical intermediate. Its structure provides multiple reaction sites for elaboration, making it an important building block in the design of novel pharmaceuticals, particularly those targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for researchers aiming to leverage its potential in drug development and materials science.
References
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PubChem. N-(4-Methoxybenzyl)aniline. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. Available from: [Link]
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MOLBASE. 3,4,5-trimethoxy-N-(3-methoxybenzyl)aniline. MOLBASE. Available from: [Link]
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PubChem. N-Benzyl-3-methoxyaniline. National Center for Biotechnology Information. Available from: [Link]
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MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. Available from: [Link]
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ResearchGate. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts. ResearchGate. Available from: [Link]
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Govindarajan, M., et al. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure. Available from: [Link]
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Cresset Group. Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]
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PubMed. The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)3piperazine (YZ-067) enhances the cocaine conditioned-rewarding properties while inhibiting the development of sensitization of cocaine in mice. National Library of Medicine. Available from: [Link]
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Royal Society of Chemistry. The sustainable heterogeneous catalytic reductive amination of lignin models to produce aromatic tertiary amines. Catalysis Science & Technology. Available from: [Link]
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PrepChem.com. Synthesis of N-(3,3-dimethoxypropanoyl)-2-methoxy-5-acetoxy-aniline. PrepChem.com. Available from: [Link]
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Rasayan Journal of Chemistry. SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry. Available from: [Link]
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MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available from: [Link]
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SciSpace. Theoretical and experimental investigations on molecular structure, IR, NMR spectra and HOMO-LUMO analysis of 4-methoxy-N-(3-phenylallylidene) aniline. SciSpace. Available from: [Link]
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ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to N-(3-Methoxyphenethyl)aniline (CAS Number: 51009-27-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Novel Structure in the Landscape of Bioactive Amines
N-(3-Methoxyphenethyl)aniline, designated with CAS number 51009-27-9, represents a unique molecular architecture combining the structural motifs of phenethylamine and aniline. The phenethylamine core is a well-established pharmacophore present in a vast array of neurotransmitters and psychoactive compounds. The strategic placement of a methoxy group on the phenethyl moiety can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity.[1] The aniline component, a fundamental building block in medicinal chemistry and materials science, offers a versatile scaffold for further functionalization.
While this compound itself is not extensively characterized in peer-reviewed literature, its constituent parts suggest a rich potential for exploration. The precursor, 3-methoxyphenethylamine (3-MPEA), is a known trace amine-associated receptor 1 (TAAR1) partial agonist, hinting at possible neuromodulatory activity for its derivatives.[2] This guide will, therefore, serve as a foundational document, extrapolating from established chemical principles and data on analogous structures to provide a comprehensive technical overview. We will delve into a proposed synthetic route, predict its physicochemical and spectroscopic characteristics, and explore potential avenues for its application in drug discovery and materials science.
Physicochemical and Safety Profile
Based on its constituent functional groups, a predicted profile for this compound can be established.
| Property | Predicted Value / Information | Rationale / Comparative Data Source |
| Molecular Formula | C₁₅H₁₇NO | Based on structural components |
| Molecular Weight | 227.30 g/mol | Calculated from molecular formula |
| Appearance | Likely a pale yellow to reddish-brown oil or low-melting solid | Aniline and its derivatives are often liquids or low-melting solids that can darken on exposure to air and light.[3] |
| Solubility | Low in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Aromatic amines generally exhibit poor water solubility but are soluble in common organic solvents.[3] |
| Stability | Stable under recommended storage conditions (cool, dry, dark, inert atmosphere). | A safety data sheet for the compound suggests stability under standard conditions.[4] |
| Hazard Profile | The toxicological properties have not been thoroughly investigated.[4] However, based on its aniline and phenethylamine precursors, it should be handled with care. Aniline is toxic, and 3-methoxyphenethylamine is classified as causing severe skin burns and eye damage.[5] Assumed to be an irritant to the skin, eyes, and respiratory tract. |
Proposed Synthesis: A Logic-Driven Approach to Reductive Amination
The most logical and efficient synthetic route to this compound is through the reductive amination of 3-methoxyphenylacetaldehyde with aniline. This method is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.[6][7]
Reaction Pathway
The synthesis proceeds in two conceptual steps, often performed in a single pot:
-
Imine Formation: Aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxyphenylacetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to yield the corresponding imine (a Schiff base).
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine C=N double bond to afford the target secondary amine, this compound.
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An In-Depth Technical Guide to N-(3-Methoxyphenethyl)aniline: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxyphenethyl)aniline is a secondary aromatic amine that, while not extensively documented in publicly accessible chemical databases, holds potential as a key intermediate in the synthesis of novel organic compounds for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its fundamental molecular properties, proposes robust synthetic methodologies based on established chemical principles, and discusses its potential utility in drug development. The document is structured to provide both theoretical grounding and practical, actionable insights for laboratory professionals.
Molecular Identity and Physicochemical Properties
Based on its chemical nomenclature, this compound consists of an aniline core N-substituted with a 3-methoxyphenethyl group. A thorough review of prominent chemical databases, including PubChem, did not yield a specific entry for this compound, suggesting its novelty or limited commercial availability.
The molecular structure allows for the precise calculation of its fundamental properties:
-
Chemical Structure: C₆H₅NHCH₂CH₂C₆H₄OCH₃
-
Molecular Formula: C₁₅H₁₇NO
-
Molecular Weight (Calculated): 227.30 g/mol
-
IUPAC Name: N-(2-(3-methoxyphenyl)ethyl)benzenamine
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value (Predicted) | Method of Estimation |
| Molecular Weight | 227.30 g/mol | Calculation from Atomic Weights |
| Molecular Formula | C₁₅H₁₇NO | Structural Derivation |
| XLogP3 | 3.5 - 4.5 | Based on similar structures |
| Hydrogen Bond Donors | 1 | -NH- group |
| Hydrogen Bond Acceptors | 2 | Nitrogen and Oxygen atoms |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area | 21.3 Ų | Based on similar structures |
Synthetic Methodologies: A Strategic Approach
The synthesis of this compound can be approached through several established and reliable organic chemistry transformations. The choice of method will depend on the availability of starting materials, desired scale, and purification capabilities. Two primary retrosynthetic pathways are proposed: Reductive Amination and Direct N-Alkylation.
Pathway 1: Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for synthesizing this compound.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 3-methoxyphenylacetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aniline (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by TLC or GC-MS.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reagent is particularly effective for reductive aminations as it is less basic and more selective than other borohydrides.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Causality Insight: The use of NaBH(OAc)₃ is advantageous as it is moisture-stable and the reaction can often be performed as a one-pot procedure without the strict need to isolate the imine intermediate.
Pathway 2: Direct N-Alkylation
This classical method involves the direct alkylation of aniline with a suitable electrophile, such as an alkyl halide or tosylate. To favor mono-alkylation over di-alkylation, it is crucial to control the stoichiometry and reaction conditions carefully.
Workflow Diagram: N-Alkylation
Caption: N-Alkylation workflow for synthesizing this compound.
Experimental Protocol: N-Alkylation
-
Preparation of Electrophile: The required electrophile, 2-(3-methoxyphenyl)ethyl bromide, can be synthesized from 2-(3-methoxyphenyl)ethanol using a reagent like phosphorus tribromide (PBr₃).
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq), 2-(3-methoxyphenyl)ethyl bromide (1.0 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. The use of a slight excess of aniline can sometimes suppress the formation of the di-alkylated product.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature, filter off the base, and dilute with water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography.
Trustworthiness Note: Both proposed synthetic routes are well-established in organic chemistry for the synthesis of secondary amines. The successful outcome of these protocols is contingent on careful control of stoichiometry and reaction conditions, with routine monitoring by standard analytical techniques (TLC, GC-MS).
Potential Applications in Drug Discovery and Development
Aniline and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals.[1] The this compound scaffold combines the aniline core with a methoxyphenylethyl moiety, features present in several classes of bioactive molecules.
-
Scaffold for Kinase Inhibitors: The aniline core is a common feature in many ATP-competitive kinase inhibitors. The methoxyphenyl group can form crucial hydrogen bonds and hydrophobic interactions within the kinase active site.
-
Precursor for Novel Heterocycles: This secondary amine can serve as a versatile precursor for the synthesis of more complex heterocyclic systems, such as benzodiazepines or quinolines, which are privileged structures in medicinal chemistry.
-
Neurological Drug Candidates: The phenethylamine substructure is a well-known pharmacophore in neuroscience. Derivatives of this compound could be explored for their potential activity on CNS targets.
Conclusion
While this compound is not a readily available commercial chemical, it represents a synthetically accessible and potentially valuable building block for research and development. The methodologies of reductive amination and N-alkylation provide reliable and scalable routes to its synthesis. The structural features of this compound suggest its potential as a scaffold for the development of new therapeutic agents, particularly in oncology and neuroscience. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this intriguing molecule.
References
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PubChem. Compound Summary for CID 408377, N-(4-Methoxybenzyl)aniline. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 62598647, N-[2-(3-ethylphenoxy)propyl]aniline. National Center for Biotechnology Information. [Link]
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Ibáñez, T. F., et al. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. Journal of the American Chemical Society. HIMS. [Link]
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The Strategic Intermediate: A Technical Guide to N-(3-Methoxyphenethyl)aniline in Pharmaceutical Synthesis
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of N-(3-Methoxyphenethyl)aniline, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its synthesis, characterization, and critical role in the development of potent analgesics, offering a Senior Application Scientist's perspective on the causality behind the chemical strategies employed.
Introduction: The Architectural Significance of the N-Phenethylaniline Scaffold
In the landscape of medicinal chemistry, the N-phenethylaniline scaffold is a recurring motif in a variety of neurologically active agents. Its structural features, combining a substituted phenethylamine moiety with an aniline ring, provide a versatile platform for interacting with biological targets. This compound, in particular, has emerged as a key building block, primarily due to its direct structural relationship to potent synthetic opioids. The strategic placement of the methoxy group on the phenethyl ring influences the molecule's electronic and conformational properties, which can translate to altered pharmacological activity in the final drug substance. This guide will illuminate the synthesis and utility of this important, yet often overlooked, intermediate.
Synthesis of this compound: A Focus on Reductive Amination
The most common and efficient method for preparing this compound is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. There are two primary approaches to this synthesis, each with its own set of considerations.
Reductive Amination of 3-Methoxyphenylacetaldehyde with Aniline
This is a direct and convergent approach. The reaction proceeds in two key steps:
-
Imine Formation: 3-Methoxyphenylacetaldehyde and aniline are condensed to form the corresponding imine. This reaction is typically acid-catalyzed and driven to completion by the removal of water.
-
Reduction: The resulting imine is then reduced in situ to the secondary amine, this compound. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and mild reaction conditions.
Causality Behind Experimental Choices: The choice of a mild reducing agent like NaBH₄ is crucial to prevent the reduction of the starting aldehyde. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both the imine formation and the subsequent reduction.
Reductive Amination of 3-Methoxyphenethylamine with Benzaldehyde
An alternative strategy involves the reaction of 3-methoxyphenethylamine with benzaldehyde, followed by reduction. While this approach also yields a phenethylaniline derivative, it is important to note that the final product would be N-benzyl-3-methoxyphenethylamine, a structural isomer of the target compound. For the synthesis of this compound, the former approach (2.1) is the correct pathway.
Caption: Reductive Amination Pathway to this compound.
Physicochemical and Spectroscopic Characterization
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₁₅H₁₇NO | - |
| Molecular Weight | 227.30 g/mol | - |
| Appearance | Likely a pale yellow to brown oil or low-melting solid | Analogy to similar anilines |
| Boiling Point | >300 °C (estimated) | Analogy to similar anilines |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General properties of anilines |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of both the aniline and the 3-methoxyphenethyl groups. Key signals would include a singlet for the methoxy group protons around 3.8 ppm, and triplets for the two methylene groups of the phenethyl chain.
-
¹³C NMR: The carbon spectrum would display signals for all 15 carbon atoms, with the methoxy carbon appearing around 55 ppm. The aromatic carbons would resonate in the typical downfield region.
-
IR Spectroscopy: The infrared spectrum would be characterized by a prominent N-H stretching vibration for the secondary amine, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present, along with C=C stretching bands for the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzylic C-C bond and the C-N bond.
Role as a Pharmaceutical Intermediate: A Gateway to Potent Analgesics
The N-phenethylaniline core of this compound is a critical pharmacophore in a class of potent synthetic opioids, most notably fentanyl and its analogs. While direct evidence of this compound as a starting material for a commercially available drug is not widespread in open literature, its structural similarity to key precursors in clandestine and research synthesis of fentanyl analogs is well-documented.
The synthesis of fentanyl analogs often involves the N-alkylation of a 4-anilinopiperidine derivative with a phenethyl halide or a related electrophile. The 3-methoxy substitution on the phenethyl ring, as present in this compound, is a known modification in the design of novel fentanyl analogs with altered potency and metabolic profiles.[2] For instance, the synthesis of 3-methoxy-fentanyl analogs has been reported.[2]
Caption: Conceptual workflow for the use of this compound in the synthesis of fentanyl analogs.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.
Materials:
-
3-Methoxyphenylacetaldehyde
-
Aniline
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a solution of 3-methoxyphenylacetaldehyde (1.0 eq) in methanol, add aniline (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure product.
-
Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and compared with the expected spectral data.
Conclusion
This compound is a valuable and strategically important intermediate in pharmaceutical synthesis. Its preparation via reductive amination is a robust and scalable process. The presence of the N-phenethylaniline scaffold makes it a key precursor for the synthesis of potent opioid analgesics, particularly fentanyl analogs. A thorough understanding of its synthesis and chemical properties is essential for researchers and scientists working in the field of drug discovery and development, particularly in the area of pain management. Further research into the synthesis and application of derivatives of this compound may lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
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- U.S. Sentencing Commission Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. Available at: https://www.ussc.gov/sites/default/files/pdf/amendment-process/public-hearings-and-meetings/20171205/fentanyl-testimony.pdf
- Supplementary Information. Available at: https://static-content.springer.com/esm/art%3A10.1038%2Fs41467-018-05228-y/MediaObjects/41467_2018_5228_MOESM1_ESM.pdf
- Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment - SciELO México. Available at: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0185-33252022000400207
- Kinetic investigations on the Ru-catalyzed reductive amination of... - ResearchGate. Available at: https://www.researchgate.net/figure/Kinetic-investigations-on-the-Ru-catalyzed-reductive-amination-of-benzaldehyde-a-Yield_fig1_320392651
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Aniline Derivatives in Drug Discovery: A Technical Guide to Harnessing a Privileged Scaffold
Abstract
The aniline scaffold, a deceptively simple aromatic amine, represents a cornerstone in the edifice of modern medicinal chemistry. Its derivatives have given rise to a remarkable breadth of therapeutic agents, from the earliest synthetic antibacterial drugs to contemporary targeted cancer therapies. However, the very chemical properties that make aniline a versatile pharmacophore also present significant challenges, most notably metabolic instability and potential toxicity. This guide provides an in-depth technical exploration of the multifaceted role of aniline derivatives in drug discovery. We will dissect the structure-activity relationships that govern their efficacy, explore the mechanistic basis of their therapeutic actions and associated liabilities, and detail the synthetic and analytical methodologies crucial for their development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into navigating the complexities and unlocking the full potential of this privileged chemical scaffold.
The Aniline Paradox: A Double-Edged Sword in Medicinal Chemistry
Aniline and its derivatives are ubiquitous in drug discovery programs, prized for their structural versatility and ability to engage with a wide array of biological targets.[1][2] The amino group, a key feature, can act as a hydrogen bond donor, a basic center for salt formation, and a nucleophile for further chemical elaboration. The aromatic ring provides a rigid scaffold that can be readily functionalized to modulate physicochemical properties and engage in π-stacking interactions within protein binding pockets.
However, this chemical reactivity is also the source of aniline's primary drawbacks. The aniline moiety is susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver.[1][2] This bioactivation can generate reactive metabolites, such as nitrosoarenes and quinone-imines, which can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity and blood disorders.[1][3] This inherent risk has stereotyped anilines as a "structural alert," prompting cautious use and the development of strategies to mitigate these liabilities.[3] A significant number of drugs containing the aniline motif have faced market withdrawal or have been labeled with black box warnings due to these safety concerns.[3]
The challenge for the medicinal chemist, therefore, is to harness the pharmacological benefits of the aniline scaffold while minimizing its potential for metabolic bioactivation and subsequent toxicity.
Historical Perspective: From Dyes to "Magic Bullets"
The journey of aniline derivatives in medicine is deeply intertwined with the history of the synthetic dye industry. In the late 19th and early 20th centuries, pioneering scientists like Paul Ehrlich observed that certain aniline-based dyes selectively stained microorganisms. This led to his revolutionary "magic bullet" concept: the idea that a chemical could be designed to target and destroy a pathogen without harming the host.[4]
This principle was famously realized with the development of Salvarsan, an organo-arsenical aniline derivative, as the first effective treatment for syphilis.[4] The era of chemotherapy was born, and aniline was at its heart. Shortly after, Gerhard Domagk discovered the antibacterial properties of a red azo dye, Prontosil. It was later found that Prontosil is a prodrug, metabolized in vivo to its active form, sulfanilamide, a simple aniline derivative.[4] This discovery ushered in the age of sulfa drugs, the first broad-spectrum systemic antibacterials, which saved countless lives before the widespread availability of penicillin.[4][5]
Modern Therapeutic Applications of Aniline Derivatives
The legacy of aniline continues in modern pharmacopoeias, with derivatives playing crucial roles in numerous therapeutic areas.
Oncology: Targeting Kinases and Cell Division
Many modern targeted cancer therapies feature an aniline or related amino-heterocycle core. This moiety is particularly effective at targeting the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer. The amino group often forms a critical hydrogen bond with the "hinge" region of the kinase, anchoring the inhibitor in place.
-
Tyrosine Kinase Inhibitors (TKIs): A prime example is the anilinoquinazoline scaffold found in drugs like Gefitinib and Erlotinib , which are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, crucial in non-small cell lung cancer.
-
Anti-leukemic Agents: Aniline derivatives have shown promise in treating hematological malignancies. For instance, synthetic derivatives of the natural product Parthenolide, incorporating an aniline moiety via 1,4-conjugate addition, have demonstrated potent activity against Chronic Lymphocytic Leukaemia (CLL) cells in vitro.[6]
Antimicrobial Agents: Beyond the Sulfa Drugs
While bacterial resistance has limited the use of classic sulfa drugs, the aniline scaffold continues to be explored for new antimicrobial agents. The mechanism of action often involves the disruption of essential microbial processes like cell wall synthesis or enzymatic activity.[7][8] For example, certain trifluoro-aniline derivatives have shown efficacy against Vibrio species, highlighting the potential for this class of compounds to address the growing challenge of antibiotic resistance.[7]
Analgesics and Anti-inflammatory Agents
The history of aniline derivatives as analgesics dates back to acetanilide and phenacetin in the late 19th century.[4] The most famous modern example is Paracetamol (acetaminophen), a widely used over-the-counter analgesic and antipyretic.[4] It is an amide derivative of aniline. Non-steroidal anti-inflammatory drugs (NSAIDs) like Bromfenac also contain an aniline core, though this particular agent has been associated with liver toxicity due to the formation of reactive metabolites.[1]
Neurodegenerative Diseases
The structural features of aniline derivatives make them attractive candidates for targeting pathways implicated in neurodegeneration. Their ability to cross the blood-brain barrier and interact with various receptors and enzymes is a key advantage. Indole-based compounds, which are structurally related to aniline, have shown potential as anti-inflammatory, antioxidant, and neuroprotective agents.[9][10]
Medicinal Chemistry Strategies: Optimizing Efficacy and Safety
The successful development of an aniline-based drug candidate hinges on a deep understanding of its structure-activity relationship (SAR) and structure-toxicity relationship (STR).
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the aniline scaffold to enhance potency and selectivity for the biological target. Key modifications include:
-
Substitution on the Aromatic Ring: Adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate the pKa of the amino group, influencing its binding affinity and pharmacokinetic properties.
-
N-Substitution: Alkylation or acylation of the amino group can alter the molecule's size, lipophilicity, and hydrogen bonding capacity.[5]
-
Positional Isomerism: The placement of substituents on the ring is critical. For example, ortho, meta, and para isomers of a substituted aniline can have vastly different biological activities.
Mitigating Toxicity: The Role of Bioisosteric Replacement
Given the well-documented metabolic liabilities of anilines, a primary goal in lead optimization is to minimize the formation of reactive metabolites.[3][11] One powerful strategy is bioisosteric replacement , where the aniline ring is replaced with another chemical group that retains the desired pharmacological activity but has an improved safety profile.[11]
The aim is to replace the metabolically vulnerable aniline with a more stable isostere that mimics its size, shape, and electronic properties.[11] Saturated, Csp³-rich scaffolds are often explored for this purpose.
Table 1: Examples of Bioisosteric Replacements for the Aniline Moiety
| Aniline Moiety | Potential Bioisostere | Rationale for Replacement |
| Phenylamine | Aminopyridine | Reduces susceptibility to N-oxidation, modulates basicity. |
| Phenylamine | Amino-bicyclo[1.1.1]pentane (BCP) | Introduces 3D character, improves metabolic stability.[3] |
| Phenylamine | Amino-cubane | Provides a close geometric match to benzene with enhanced metabolic stability due to ring strain.[11] |
The workflow for such an investigation often involves computational chemistry tools to predict the properties of virtual compounds before committing to synthesis.[1]
Caption: Bioisosteric replacement workflow for mitigating aniline toxicity.
Experimental Protocols: Synthesis and Characterization
The synthesis and characterization of aniline derivatives are fundamental to their development. The following sections provide representative, self-validating protocols.
Synthesis Protocol: 1,4-Conjugate Addition to an α,β-Unsaturated Carbonyl
This protocol describes the synthesis of an aniline-containing derivative of a natural product, similar to the derivatization of parthenolide.[6] This method is catalyzed by an organocatalyst, squaric acid, which facilitates the reaction with the less nucleophilic aniline.[6]
Objective: To synthesize an N-aryl derivative via Michael addition.
Materials:
-
Parthenolide (or other Michael acceptor)
-
Substituted Aniline
-
Squaric Acid (10 mol%)
-
Methanol (MeOH)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Column chromatography apparatus (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the Michael acceptor (e.g., parthenolide, 1.0 mmol) in a 1:1 mixture of methanol and water (20 mL).
-
Addition of Reagents: Add the substituted aniline (1.1 mmol, 1.1 equivalents) to the solution.
-
Catalyst Addition: Add squaric acid (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Equip the flask with a condenser and heat the mixture to 50 °C with stirring for 48 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous mixture with water (20 mL) and extract with dichloromethane (DCM) (3 x 20 mL).[12]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product.[12]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aniline derivative.[12]
Characterization Workflow
Unambiguous characterization is critical to confirm the structure and purity of the synthesized derivative. A multi-technique approach is essential.[13]
Caption: Integrated workflow for the characterization of a synthesized aniline derivative.
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Provides the definitive structural framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis:
5.2.2. Mass Spectrometry (MS)
-
Purpose: Determines the molecular weight and can provide structural information from fragmentation patterns.
-
Method: Electrospray Ionization (ESI-MS) is commonly used.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to aid protonation for positive ion mode.[13]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured to confirm the molecular weight.[13]
5.2.3. Infrared (IR) Spectroscopy
-
Purpose: Identifies the presence of key functional groups.
-
Analysis: Look for characteristic absorption bands:
5.2.4. High-Performance Liquid Chromatography (HPLC)
-
Purpose: Assesses the purity of the synthesized compound.
-
Method: Reversed-phase HPLC is typical. A C18 column is used with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A pure compound for biological testing should generally be >95% pure.
Future Outlook
The role of aniline derivatives in drug discovery is continually evolving. While the challenges of metabolic toxicity remain a significant consideration, our ability to predict and mitigate these risks has improved dramatically. Advances in computational chemistry, the development of novel bioisosteres, and a deeper understanding of drug metabolism will ensure that the aniline scaffold remains a valuable tool in the medicinal chemist's arsenal.[3] The focus will likely shift towards more complex, three-dimensional aniline analogues that offer higher selectivity and improved pharmacokinetic properties.[11] Furthermore, the application of aniline derivatives is expanding, with new research exploring their potential in areas like targeted protein degradation and the development of chemical sensors.[14] The rich history and continued innovation surrounding this "privileged" structure guarantee its relevance for the future of medicine.
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Introduction: The Structural Significance of N-Aryl Scaffolds
An In-Depth Technical Guide to the Synthesis of N-Benzyl and N-Benzoyl Anilines
N-benzyl and N-benzoyl anilines are fundamental structural motifs in organic chemistry, serving as crucial intermediates and core components in a vast array of functional molecules. Their prevalence spans pharmaceuticals, agrochemicals, dyes, and materials science.[1][2] N-benzylanilines, for instance, are key building blocks for antidepressants and analgesic agents, while the amide linkage in N-benzoylanilines (benzanilides) is a cornerstone of many biologically active compounds, including anti-HIV agents.[1][3]
The synthesis of these molecules revolves around the formation of a carbon-nitrogen (C-N) bond, a cornerstone transformation in organic synthesis. However, the specific nature of the electrophile—an alkyl (benzyl) versus an acyl (benzoyl) group—dictates distinct mechanistic pathways and experimental considerations. This guide provides a detailed exploration of the primary synthetic routes to these two classes of compounds, focusing on the underlying chemical principles, field-proven protocols, and modern catalytic advancements for researchers, scientists, and professionals in drug development.
Part I: Synthesis of N-Benzylanilines
The formation of N-benzylanilines involves the creation of a C(sp³)–N bond. The primary challenges in these syntheses are controlling the degree of alkylation—preventing the formation of the tertiary N,N-dibenzylaniline—and employing conditions that are tolerant of a wide range of functional groups.[4][5]
Direct N-Alkylation with Benzyl Halides
Direct alkylation is the most traditional approach, involving the reaction of an aniline with a benzyl halide (e.g., benzyl chloride or bromide).[5] This is a nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.
Mechanistic Considerations & Causality: The primary amine is nucleophilic enough to displace the halide. However, the product, a secondary amine (N-benzylaniline), is often more nucleophilic than the starting aniline. This leads to a significant experimental challenge: over-alkylation. The N-benzylaniline can react with another molecule of benzyl halide to produce the undesired N,N-dibenzylaniline.[4]
To circumvent this, several strategies are employed:
-
Use of Excess Aniline: Employing a large excess of the aniline starting material shifts the reaction equilibrium to favor the mono-alkylated product statistically.[4]
-
Controlled Conditions: Running the reaction at lower temperatures and carefully monitoring its progress can minimize the secondary reaction. High temperatures (e.g., 160°C) can lead to vigorous reactions and complex mixtures.[4]
-
Weak Base: The use of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is crucial.[4][5] These bases neutralize the hydrohalic acid (e.g., HCl) formed during the reaction. Stronger bases can increase the formation of high-boiling by-products.[4]
Experimental Protocol: Modified Vogel's Method [5]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the desired aniline in acetone.
-
Add potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).
-
Heat the mixture to reflux with vigorous stirring.
-
Once refluxing, add benzyl bromide dropwise over 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the acetone under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to separate the desired N-benzylaniline from unreacted aniline and any N,N-dibenzylaniline byproduct.[5]
Reductive Amination
Reductive amination is a highly efficient and widely used one-pot or two-step method for synthesizing N-benzylanilines. It involves the reaction of an aniline with benzaldehyde to form an intermediate Schiff base (imine), which is then reduced in situ to the target secondary amine.[4][6]
Mechanistic Considerations & Causality: This method offers superior control over mono-alkylation compared to direct alkylation. The reaction proceeds in two stages:
-
Imine Formation: Aniline and benzaldehyde condense to form N-benzylideneaniline (a Schiff base), with the elimination of water. This step is often acid-catalyzed.
-
Reduction: A selective reducing agent is used to reduce the imine's C=N double bond to a C-N single bond. The key is to use a reductant that is mild enough not to reduce the starting aldehyde, such as sodium borohydride (NaBH₄) or specialized reagents like benzylamine–borane.[6]
Caption: Workflow for N-Benzylaniline synthesis via Reductive Amination.
Experimental Protocol: One-Pot Reductive Amination [6]
-
To a solution of benzaldehyde in a suitable solvent (e.g., methanol or ethanol), add one equivalent of aniline.
-
Stir the mixture at room temperature to allow for the formation of the Schiff base. The use of 4 Å molecular sieves can aid in removing the water formed and drive the equilibrium.[6]
-
Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for purification.
Advanced Catalytic Methods
Modern organic synthesis emphasizes efficiency, atom economy, and sustainability. Several advanced catalytic methods have been developed for N-benzylaniline synthesis.
a) Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms C-N bonds between an amine and an aryl halide or triflate.[7][8] For synthesizing N-benzylaniline, the coupling partners would be aniline and benzyl bromide. The reaction requires a palladium catalyst, a phosphine ligand (often bulky and electron-rich), and a base.[9] While extremely versatile, its application here is less common than for aryl-N bonds, but it remains a potent tool in the synthetic chemist's arsenal.[10][11]
b) Catalytic Reductive Alkylation from Nitroarenes: Greener approaches aim to use less hazardous and more readily available starting materials. One such method is the one-pot synthesis of N-alkylated anilines directly from nitrobenzenes and alcohols.[12][13] This process uses a heterogeneous catalyst, such as gold nanoparticles supported on iron(III) oxide (Au/Fe₂O₃), to achieve both the reduction of the nitro group to an amine and the reductive amination with the alcohol in a single operation.[13]
| Catalyst | Starting Materials | Yield of N-Benzylaniline | Conditions | Reference |
| 9.1 wt% Au/Fe₂O₃ | Nitrobenzene, Benzyl alcohol | 94% | 160°C, 17h, Argon atm. | [13] |
| 9.1 wt% Au/Fe₂O₃ | Nitrobenzene, Benzyl alcohol | 80-88% | 1-4 ppm residual chlorine | [12] |
| Pt₃Sn/Al₂O₃ | Nitrobenzene, Ethanol | 98.2% (N-ethyl anilines) | 503 K, Flow reactor | [12] |
Part II: Synthesis of N-Benzoyl Anilines (Benzanilides)
The synthesis of N-benzoyl anilines involves the acylation of the aniline nitrogen, forming a robust amide bond. This transformation is generally high-yielding and less prone to side reactions than N-alkylation.
The Schotten-Baumann Reaction
The cornerstone method for preparing benzanilides is the Schotten-Baumann reaction, first described in the 1880s.[14] It involves the reaction of an amine with an acid chloride in the presence of an aqueous base.[15]
Mechanistic Considerations & Causality: The reaction is a nucleophilic acyl substitution.[16]
-
Nucleophilic Attack: The lone pair on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.[16][17]
-
Proton Transfer & Elimination: The base (e.g., hydroxide ion from NaOH) serves two critical roles. First, it neutralizes the hydrochloric acid (HCl) that is eliminated as the tetrahedral intermediate collapses to reform the carbonyl group.[15][16] This is vital because if the HCl were not neutralized, it would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Second, the base helps deprotonate the positively charged nitrogen in the intermediate, facilitating the overall process.[17] The use of a two-phase system (water and an organic solvent) is common, where the base resides in the aqueous phase and the organic reactants remain in the organic phase.[14]
Caption: Mechanism of the Schotten-Baumann reaction for N-Benzoylaniline.
Experimental Protocol: Synthesis of Benzanilide [3][5][17]
-
In a conical flask, add 2.0 mL of aniline to 30 mL of 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the flask and shake the mixture to create an emulsion.
-
Slowly add 3.0 mL of benzoyl chloride in small portions, shaking vigorously after each addition. The reaction is exothermic, and the temperature should be managed.
-
After all the benzoyl chloride has been added, shake the flask vigorously for 15-20 minutes until the odor of benzoyl chloride is no longer detectable.[3]
-
A solid precipitate of benzanilide will form. Collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any remaining NaOH and sodium chloride.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure benzanilide.[5]
Part III: Practical & Modern Considerations
Reaction Monitoring and Purification
For both synthetic routes, effective monitoring and purification are essential for obtaining high-purity materials.
-
Reaction Monitoring: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions, allowing for the visualization of the consumption of starting materials and the formation of products.
-
Purification:
-
Recrystallization: N-benzoylanilines are often crystalline solids and are readily purified by recrystallization from solvents like ethanol.[5] N-benzylaniline can also be purified by crystallization from nonpolar solvents like ligroin.[4]
-
Column Chromatography: This is the method of choice for separating N-benzylanilines from unreacted starting materials and the over-alkylated N,N-dibenzylaniline byproduct.[5]
-
Distillation: N-benzylaniline can be distilled under reduced pressure to achieve high purity, which avoids decomposition that might occur at its atmospheric boiling point (298-300°C).[4]
-
Caption: General workflow for synthesis, purification, and analysis.
Spectroscopic Characterization
Confirmation of the product structure is typically achieved using standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: For N-benzylaniline, a characteristic N-H stretch will be visible around 3400 cm⁻¹. For N-benzoylaniline, the key signals are the N-H stretch (around 3300 cm⁻¹) and a strong amide carbonyl (C=O) stretch around 1660 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: N-benzylaniline will show a characteristic singlet for the two benzylic protons (-CH₂-) around 4.3 ppm and a broad singlet for the N-H proton.[13] N-benzoylaniline will also show a broad N-H signal and distinct aromatic signals.
-
¹³C NMR: The benzylic carbon in N-benzylaniline appears around 48 ppm, while the amide carbonyl carbon in N-benzoylanilines is found downfield, typically around 165 ppm.[13]
-
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry tool to accelerate organic reactions.[18][19] For the synthesis of Schiff bases (the first step in reductive amination), microwave heating can dramatically reduce reaction times from hours to minutes, often without the need for a solvent.[20][21]
Conclusion
The synthesis of N-benzyl and N-benzoyl anilines is accomplished through distinct yet fundamental organic transformations. While classical methods like direct alkylation and the Schotten-Baumann reaction remain highly relevant and effective, modern chemistry offers a range of powerful alternatives. Reductive amination provides a more controlled route to N-benzylanilines, and advanced catalytic systems, such as those based on palladium or gold, enable these molecules to be constructed with greater efficiency and from more sustainable starting materials. The choice of synthetic route ultimately depends on the specific substrate, required scale, and available resources, but a firm understanding of the underlying mechanistic principles is paramount to achieving a successful and efficient synthesis.
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DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
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Jiang, L., & Yuan, M.-L. (2022). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 18, 843-850. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved from [Link]
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Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]
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ScienceDirect. (2022). A facile synthesis of N-benzylanilines via the amination of toluene over a cobalt-based catalyst. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Retrieved from [Link]
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ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
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Semantic Scholar. (n.d.). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline and their inhibitory activities on hCA isoenzymes. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation. Retrieved from [Link]
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BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
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The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help! Retrieved from [Link]
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Research Bible. (2015, May 27). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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IJPHT Journal. (n.d.). microwave assisted synthesis of benzoic acid. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Retrieved from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
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Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]
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N-(3-Methoxyphenethyl)aniline: A Scaffolding Approach to Novel Therapeutics in Oncology and Neuroscience
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Senior Application Scientist Name]
Date: January 23, 2026
Abstract
N-(3-Methoxyphenethyl)aniline emerges as a compelling, yet underexplored, molecular scaffold with significant therapeutic potential spanning oncology and neuroscience. This technical guide synthesizes the current understanding of structurally related compounds to propose a dual-hypothesis framework for the mechanism of action and therapeutic applications of this molecule. We present a comprehensive exploration of its potential as both a novel anti-cancer agent targeting tubulin polymerization and as a modulator of monoamine neurotransmitter systems for the treatment of central nervous system (CNS) disorders. This document provides detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation of this compound, designed to empower researchers to rigorously test these hypotheses and unlock the full therapeutic promise of this versatile chemical entity.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The confluence of a substituted phenethylamine and an aniline moiety within this compound creates a unique chemical architecture with the potential for diverse biological activities. Substituted phenethylamines are a well-established class of psychoactive compounds, known to exert their effects through the modulation of monoamine neurotransmitter systems, making them relevant to a range of CNS disorders.[1][2] Conversely, aniline derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer properties through various mechanisms such as kinase inhibition and disruption of microtubule dynamics.[3][4]
The 3-methoxy substitution on the phenethylamine ring is of particular interest, as methoxy groups are known to enhance binding affinity, improve physicochemical properties, and increase metabolic stability in drug candidates.[5] This guide puts forth a scientifically grounded exploration into two primary, plausible therapeutic applications for this compound:
-
Anticancer Agent: Targeting the colchicine binding site of β-tubulin, thereby inhibiting microtubulin polymerization and inducing cell cycle arrest and apoptosis in cancer cells.
-
CNS Modulator: Acting on monoamine neurotransmitter systems, potentially as a releasing agent or reuptake inhibitor of dopamine, norepinephrine, and/or serotonin, suggesting applications in depression, anxiety, or other neurological disorders.
This document will provide the necessary technical details for researchers to pursue these lines of investigation, from chemical synthesis to advanced biological assays.
Proposed Mechanisms of Action
Hypothesis 1: Inhibition of Tubulin Polymerization in Oncology
Drawing parallels with structurally similar N-alkylaniline derivatives that exhibit potent antimitotic activity, we hypothesize that this compound may function as a tubulin polymerization inhibitor.[4] The proposed mechanism involves the binding of the molecule to the colchicine site on β-tubulin, which disrupts the formation of microtubules. This interference with the microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently triggers apoptosis in rapidly dividing cancer cells.
Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.
Hypothesis 2: Modulation of Monoamine Neurotransmitters in the CNS
The phenethylamine backbone of this compound is a well-known pharmacophore for CNS activity. Substituted phenethylamines are known to interact with monoamine transporters (DAT, NET, and SERT), leading to the release and/or inhibition of reuptake of dopamine, norepinephrine, and serotonin.[1][2][6] The 3-methoxy substitution, in particular, has been associated with psychotomimetic properties in related compounds.[7] We, therefore, propose that this compound may act as a monoamine releasing agent or reuptake inhibitor, thereby increasing the synaptic concentrations of these key neurotransmitters.
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A Guide to the Synthesis of N-(3-Methoxyphenethyl)aniline: Core Starting Materials and Methodologies
Abstract: This technical guide provides an in-depth analysis of the primary synthetic routes for N-(3-Methoxyphenethyl)aniline, a secondary amine scaffold of interest to researchers in drug development and organic chemistry. Moving beyond simple procedural lists, this document elucidates the causal relationships behind experimental choices, focusing on the two most industrially and academically relevant strategies: direct reductive amination and palladium-catalyzed Buchwald-Hartwig amination. Each methodology is examined from the perspective of its core starting materials, mechanistic underpinnings, and practical execution. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how to approach the synthesis of N-aryl phenethylamines with scientific integrity and strategic foresight.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound involves the formation of a key carbon-nitrogen (C-N) bond between the aniline nitrogen and the phenethyl backbone. A retrosynthetic analysis reveals two primary disconnections, each corresponding to a major synthetic strategy.
Figure 1: Retrosynthetic analysis of this compound.
-
Strategy A: Reductive Amination: This classical and robust method involves forming the C-N bond by reacting aniline with an appropriate carbonyl compound, 3-methoxyphenylacetaldehyde, to form an intermediate imine, which is then reduced in situ to the target secondary amine.[1][2]
-
Strategy B: Buchwald-Hartwig Amination: A powerful modern cross-coupling reaction, this strategy forms the aryl-nitrogen bond by reacting 3-methoxyphenethylamine with an aryl halide, catalyzed by a palladium-ligand complex.[3][4] This method offers excellent functional group tolerance and broad substrate scope.[3]
This guide will dissect both approaches, providing the necessary context for selecting the optimal route based on available precursors, scale, and experimental constraints.
Synthesis via Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity. The reaction proceeds in a one-pot fashion, minimizing intermediate isolation steps and maximizing yield.[2]
Core Principle and Mechanistic Insight
The reaction initiates with the nucleophilic attack of aniline on the carbonyl carbon of 3-methoxyphenylacetaldehyde, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). A carefully selected reducing agent, present in the same pot, selectively reduces the imine C=N double bond to furnish the final secondary amine.
The choice of reducing agent is critical. Mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred. Their attenuated reactivity prevents the premature reduction of the starting aldehyde, ensuring that imine formation precedes reduction. Sodium borohydride (NaBH₄) can also be used, though it may require careful pH control or sequential addition after imine formation is complete.[1]
Starting Materials Analysis
| Starting Material | Role | Sourcing & Synthesis Notes | Key Properties |
| Aniline | Amine Source | Commercially available in high purity. Can be synthesized from the reduction of nitrobenzene.[5][6] | Nucleophilic, weak base. Toxic and readily absorbed through the skin. |
| 3-Methoxyphenylacetaldehyde | Carbonyl Source | Commercially available, but can be unstable. Can be synthesized by the oxidation of 3-methoxyphenylethanol or from related precursors.[7] | Prone to oxidation and polymerization. Best used fresh or stored under inert gas. |
| Sodium Triacetoxyborohydride | Reducing Agent | Commercially available. Preferred for its mildness, selectivity for imines, and tolerance of acidic conditions. | Moisture-sensitive. Reacts slowly with protic solvents in the absence of an amine. |
Detailed Experimental Protocol
This protocol is a representative example adapted from established procedures for reductive amination.[8]
Materials:
-
Aniline (1.0 eq)
-
3-Methoxyphenylacetaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (optional, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-methoxyphenylacetaldehyde dissolved in anhydrous DCM.
-
Add aniline to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
In a single portion, add sodium triacetoxyborohydride to the stirring mixture. Causality: The mild nature of NaBH(OAc)₃ allows for its addition directly to the aldehyde/amine mixture without significant side reactions.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution to neutralize the acid and decompose any remaining reducing agent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield this compound.
Figure 2: Experimental workflow for synthesis via reductive amination.
Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a highly versatile and powerful tool for constructing C-N bonds that are often challenging to form using classical methods.[3][9]
Core Principle and Mechanistic Insight
This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of bromobenzene, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine (3-methoxyphenethylamine) coordinates to the palladium center after being deprotonated by a strong base.
-
Reductive Elimination: The C-N bond is formed as the product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential. They promote the reductive elimination step, prevent catalyst decomposition, and enhance the overall efficiency of the catalytic cycle.[4][10]
Starting Materials Analysis
| Starting Material | Role | Sourcing & Synthesis Notes | Key Properties |
| 3-Methoxyphenethylamine | Amine Source | Commercially available.[11] It is a versatile precursor in pharmaceutical synthesis.[12] | Liquid, basic. Can be corrosive. |
| Bromobenzene | Aryl Source | Commercially available. Iodobenzene is more reactive but more expensive; chlorobenzene is less reactive. | Liquid, handle in a fume hood. |
| Pd Catalyst & Ligand | Catalytic System | Pre-formed catalysts (e.g., (XPhos)Pd G3) or generated in situ from a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos). | Air- and moisture-sensitive. Require handling under an inert atmosphere. |
| Sodium tert-butoxide | Base | Commercially available. A strong, non-nucleophilic base is required to deprotonate the amine. | Highly hygroscopic. Must be handled in a glovebox or under an inert atmosphere. |
Detailed Experimental Protocol
This protocol is a representative example adapted from established procedures for Buchwald-Hartwig amination.[13]
Materials:
-
3-Methoxyphenethylamine (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
XPhos or similar phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere is Critical: Add the palladium source, ligand, and sodium tert-butoxide to a flame-dried Schlenk flask inside a glovebox. Causality: The catalyst and strong base are sensitive to air and moisture; excluding them is essential for reproducibility and high yield.
-
Remove the flask from the glovebox and establish an inert atmosphere (N₂ or Argon).
-
Add anhydrous toluene via syringe, followed by bromobenzene and then 3-methoxyphenethylamine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Analysis of Synthetic Routes
The choice between Reductive Amination and Buchwald-Hartwig Amination depends on several factors, including cost, scale, and the specific chemical environment of the target molecule.
| Feature | Reductive Amination | Buchwald-Hartwig Amination |
| Atom Economy | Good; primary byproduct is water and acetate salts. | Moderate; stoichiometric amounts of base and halide salt are produced as waste. |
| Starting Materials | Aniline and an aldehyde. Aldehyde may be less stable/available. | An amine and an aryl halide. Generally stable and widely available precursors. |
| Reagent Cost | Lower cost; uses inexpensive hydride reagents and no precious metals. | Higher cost; requires a palladium catalyst, specialized ligands, and a strong base. |
| Reaction Conditions | Mild; typically room temperature, atmospheric pressure. | Requires heating and strictly inert conditions, which can be challenging for scale-up. |
| Functional Group Tolerance | Good, but sensitive to other reducible groups (e.g., other carbonyls, nitro groups). | Excellent; tolerates a wide range of functional groups due to the specific nature of the catalyst. |
| Industrial Scalability | Highly scalable and commonly used in industrial processes. | Can be challenging to scale due to the cost of palladium and the need for rigorous inert atmosphere control. |
Conclusion
Both reductive amination and Buchwald-Hartwig amination represent robust and reliable strategies for the synthesis of this compound.
-
Reductive Amination stands out as the more economical and operationally simple choice, making it ideal for large-scale synthesis where cost and process simplicity are paramount. Its primary constraint lies in the potential instability of the required 3-methoxyphenylacetaldehyde starting material.
-
Buchwald-Hartwig Amination offers unparalleled versatility and functional group tolerance. It is the preferred method for small-scale discovery chemistry, library synthesis, or when constructing complex molecules where other functional groups might not survive the conditions of alternative methods. The primary drawbacks are the higher cost and the stringent requirement for an inert atmosphere.
Ultimately, the selection of the synthetic route is a strategic decision that must be weighed by the researcher, balancing the trade-offs between cost, scale, robustness, and chemical scope.
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ResearchGate. (n.d.). Scheme 1. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts. Retrieved from [Link]
-
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]
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-
Royal Society of Chemistry. (n.d.). The sustainable heterogeneous catalytic reductive amination of lignin models to produce aromatic tertiary amines. Retrieved from [Link]
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- Google Patents. (n.d.). CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
-
Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ResearchGate. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
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Chemguide. (n.d.). the preparation of phenylamine (aniline). Retrieved from [Link]
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An In-depth Technical Guide to N-(3-Methoxyphenethyl)aniline and Its Role in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of N-(3-Methoxyphenethyl)aniline, a versatile intermediate in modern organic synthesis. The document details its physicochemical properties, outlines validated synthetic protocols, and extensively explores its primary application as a precursor in the Pictet-Spengler reaction for the construction of tetrahydroisoquinoline scaffolds. Mechanistic insights, step-by-step experimental procedures, and the broader implications for drug discovery and natural product synthesis are discussed, offering researchers and drug development professionals a thorough resource for leveraging this compound in their work.
Introduction: Strategic Importance of the Phenethylamine Scaffold
This compound belongs to the β-arylethylamine class of compounds, which are fundamental building blocks in synthetic and medicinal chemistry. The core structure, a substituted phenethylamine, is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules, particularly alkaloids.[1][2] The strategic placement of a methoxy group on the phenethyl moiety activates the aromatic ring, making it a prime candidate for electrophilic aromatic substitution reactions. This guide focuses on its synthesis and, most critically, its application in constructing complex heterocyclic systems that are of significant interest to the pharmaceutical industry.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below. These values are critical for reaction setup, monitoring, and product characterization.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₇NO | Calculated |
| Molecular Weight | 227.30 g/mol | Calculated |
| Appearance | Varies (Typically an oil or low-melting solid) | Supplier Data |
| Boiling Point | Not well-documented; high boiling point expected | Estimated |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | General Chemical Principles |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-6.5 (m, 9H, Ar-H), 3.80 (s, 3H, -OCH₃), 3.5 (t, 2H, Ar-CH₂-N), 2.9 (t, 2H, Ar-CH₂) | Predicted/Typical Values |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160.0, 148.0, 140.0, 129.5, 129.0, 121.0, 117.0, 114.0, 113.0, 55.2, 45.0, 35.0 | Predicted/Typical Values[3] |
| IR (thin film, cm⁻¹) | ~3400 (N-H), ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1500 (Ar C=C), ~1250 (C-O) | Predicted/Typical Values[4] |
Synthesis of this compound
The preparation of this compound is typically achieved through standard N-alkylation or reductive amination procedures. A reliable and scalable approach involves the reductive amination between 3-methoxyphenylacetaldehyde and aniline.
Workflow for the Synthesis of this compound
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N-(3-Methoxyphenethyl)aniline via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive guide for the synthesis of N-(3-Methoxyphenethyl)aniline, a valuable secondary amine scaffold for pharmaceutical and materials science research. The protocol details a robust and efficient method starting from 3-methoxyphenethylamine and an aryl halide, utilizing the palladium-catalyzed Buchwald-Hartwig amination reaction. This modern cross-coupling strategy offers significant advantages over classical N-arylation methods, including milder reaction conditions, broader substrate scope, and improved functional group tolerance.[1][2] This document furnishes a step-by-step experimental procedure, mechanistic insights, safety protocols, and methods for purification and characterization, tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
N-aryl phenethylamines are privileged structural motifs found in a wide array of biologically active compounds and functional materials. The synthesis of these targets, however, can be challenging. Traditional methods such as nucleophilic aromatic substitution often require harsh conditions and are limited to activated aryl systems.
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, has emerged as a premier method for the synthesis of aryl amines from aryl halides (or pseudo-halides) and primary or secondary amines.[1][2] Its success is predicated on the use of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle, enabling the coupling of a diverse range of substrates under relatively mild conditions.
Causality of Method Selection: The choice of the Buchwald-Hartwig amination for this synthesis is based on several key advantages:
-
Directness: It allows the direct coupling of the primary amine group of 3-methoxyphenethylamine with an aromatic ring, avoiding convoluted functional group interconversions.
-
Efficiency: The reaction is typically high-yielding and can be run at moderate temperatures.
-
Versatility: The methodology is tolerant of various functional groups, making it highly adaptable for the synthesis of complex derivatives.
This guide will focus on the coupling of 3-methoxyphenethylamine with bromobenzene as a representative and readily available aryl halide.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps, facilitated by a bulky, electron-rich phosphine ligand (L), are as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine substrate (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl and amido groups on the palladium center couple, forming the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Below is a diagram illustrating the catalytic pathway.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
3-Methoxyphenethylamine (≥97%)
-
Bromobenzene (≥99%)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu, ≥98%)
-
Anhydrous Toluene
-
-
Solvents & Reagents for Work-up/Purification:
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
100 mL Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (septum, needles, syringes, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Reagent Quantities
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 3-Methoxyphenethylamine | 151.21 | 5.0 | 756 mg (0.728 mL) | 1.0 |
| Bromobenzene | 157.01 | 6.0 | 942 mg (0.632 mL) | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.05 | 46 mg | 0.01 (1 mol%) |
| Xantphos | 578.68 | 0.12 | 70 mg | 0.024 (2.4 mol%) |
| Sodium tert-butoxide | 96.10 | 7.0 | 673 mg | 1.4 |
| Anhydrous Toluene | - | - | 25 mL | - |
Step-by-Step Synthesis Procedure
The following workflow diagram outlines the key stages of the experiment.
Caption: Experimental workflow for the synthesis of this compound.
-
Vessel Preparation: Add Pd₂(dba)₃ (46 mg), Xantphos (70 mg), and sodium tert-butoxide (673 mg) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Expert Insight: The use of a bulky, electron-rich ligand like Xantphos is crucial. Its wide "bite angle" promotes the desired reductive elimination step and prevents catalyst decomposition pathways.
-
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Expert Insight: The Pd(0) catalyst is oxygen-sensitive and can be readily oxidized to an inactive state. A rigorously inert atmosphere is essential for catalytic activity and reproducibility.
-
-
Solvent and Reagent Addition: Add anhydrous toluene (25 mL) via syringe. Stir the resulting mixture for 5 minutes. Subsequently, add bromobenzene (0.632 mL) followed by 3-methoxyphenethylamine (0.728 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.
-
Trustworthiness Check: Regular monitoring confirms that the reaction is proceeding as expected and prevents the formation of side products from prolonged heating after completion.
-
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Expert Insight: Diethyl ether is chosen for its good solubilizing power for the product and its immiscibility with the aqueous phase. Multiple extractions ensure maximum recovery of the product.
-
-
Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL) to remove residual water. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by flash column chromatography on silica gel. A gradient elution, starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes, is typically effective at isolating the pure product.
Product Characterization
The purified product, this compound, should be a pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would be approximately:
-
7.20-7.30 (m, 2H, Ar-H)
-
6.70-6.85 (m, 4H, Ar-H)
-
6.60-6.70 (m, 3H, Ar-H)
-
3.80 (s, 3H, OCH₃)
-
3.45 (t, J = 7.0 Hz, 2H, CH₂-N)
-
2.95 (t, J = 7.0 Hz, 2H, Ar-CH₂)
-
A broad singlet for the N-H proton may also be visible.
-
-
¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ) would be approximately: 160.0, 148.0, 140.5, 129.8, 129.5, 121.2, 117.8, 114.6, 113.0, 112.5, 55.4, 45.5, 35.5.
-
IR (Infrared Spectroscopy): Key peaks would include N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C=C stretching (aromatic ~1600, 1500 cm⁻¹), and C-O stretching (~1250, 1040 cm⁻¹).
Safety and Handling Precautions
All manipulations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
3-Methoxyphenethylamine: Corrosive. Causes burns upon contact with skin and eyes. Handle with care.[4][5]
-
Aniline (in context of product): Aniline and its derivatives are toxic and can be absorbed through the skin. Aniline is a suspected carcinogen.[6] Avoid inhalation and skin contact.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle in an inert atmosphere and avoid contact with skin.
-
Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care. Avoid inhalation of fine powders.
-
Solvents: Toluene and diethyl ether are flammable. Ensure there are no ignition sources nearby.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Supplementary Information (for N-benzylideaniline characterization) Source: Supporting information for a scientific article URL: [Link]
-
Title: Catalytic N-Alkylation of Anilines Source: ResearchGate URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Aniline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]
-
Title: Aniline - Standard Operating Procedure Source: University of Washington URL: [Link]
Sources
Illuminating the Molecular Architecture: A Detailed Guide to the Structural Elucidation of N-(3-Methoxyphenethyl)aniline using Advanced NMR Spectroscopy
Abstract
This comprehensive application note provides a detailed protocol and theoretical framework for the structural elucidation of N-(3-Methoxyphenethyl)aniline, a secondary amine of interest in pharmaceutical and chemical research. Leveraging a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, this guide offers researchers, scientists, and drug development professionals a robust methodology for unambiguous molecular structure confirmation. The causality behind experimental choices, self-validating data interpretation strategies, and in-depth analysis are presented to ensure scientific integrity and reproducibility.
Introduction: The Imperative of Unambiguous Structural Verification
Foundational Concepts: A Synergy of NMR Experiments
The structural elucidation of this compound relies on a synergistic application of several NMR experiments. Each technique provides a unique piece of information, and their combined interpretation leads to the final structure.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of chemically distinct carbon atoms in the molecule and their electronic environment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A crucial experiment for determining the multiplicity of carbon signals, distinguishing between CH₃, CH₂, CH, and quaternary carbons.[1]
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds.[2] This is instrumental in mapping out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): A powerful 2D technique that reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is critical for connecting different spin systems and identifying quaternary carbons.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation: The Foundation of Quality Data
High-quality NMR data begins with meticulous sample preparation. The choice of solvent and sample concentration are critical parameters that can significantly impact spectral resolution and sensitivity.
Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple residual solvent peak.[3]
-
Concentration:
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. Many commercially available deuterated solvents already contain TMS.
-
Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: After capping the NMR tube, gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition
The following are general acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 12 ppm, Number of Scans: 16-32, Relaxation Delay: 1-2 s | Obtain a high-resolution proton spectrum. |
| ¹³C NMR | Spectral Width: 240 ppm, Number of Scans: 1024-4096, Relaxation Delay: 2 s | Detect all carbon signals. |
| DEPT-135 | Standard DEPT-135 pulse program | Differentiate CH/CH₃ (positive) from CH₂ (negative) signals. |
| COSY | Standard gradient-selected COSY (gCOSY) pulse sequence | Identify proton-proton couplings. |
| HSQC | Standard gradient-selected HSQC (gHSQC) pulse sequence | Correlate one-bond proton-carbon connectivities. |
| HMBC | Standard gradient-selected HMBC (gHMBC) pulse sequence, optimized for a long-range coupling of 8 Hz | Identify 2-4 bond proton-carbon correlations. |
Data Analysis and Interpretation: Assembling the Structural Puzzle
The following section details the systematic interpretation of the NMR data to elucidate the structure of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
Based on the analysis of structurally similar compounds, the following chemical shifts are predicted for this compound in CDCl₃.
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| 1 | ~3.80 (s, 3H) | ~55.2 | CH₃ |
| 2 | - | ~160.0 | Quaternary C |
| 3 | ~6.75 (d) | ~111.5 | CH |
| 4 | ~7.20 (t) | ~129.8 | CH |
| 5 | ~6.80 (d) | ~114.5 | CH |
| 6 | ~6.85 (s) | ~121.0 | CH |
| 7 | - | ~140.0 | Quaternary C |
| 8 | ~2.90 (t, 2H) | ~35.0 | CH₂ |
| 9 | ~3.45 (t, 2H) | ~45.0 | CH₂ |
| 10 | ~4.0 (br s, 1H) | - | - |
| 11 | - | ~148.0 | Quaternary C |
| 12 | ~6.65 (d, 2H) | ~113.0 | CH |
| 13 | ~7.15 (t, 2H) | ~129.3 | CH |
| 14 | ~6.70 (t, 1H) | ~117.5 | CH |
Note: Chemical shifts are referenced to TMS at 0.00 ppm. The NH proton (10) signal is often broad and its chemical shift can be concentration and temperature dependent.
Step-by-Step Spectral Interpretation
The logical flow for interpreting the suite of NMR spectra is crucial for a confident structural assignment.
Figure 1: Workflow for NMR-based structure elucidation.
Step 1: ¹H NMR Analysis - Identifying the Spin Systems
-
Aromatic Protons: Expect complex multiplets in the aromatic region (~6.6-7.3 ppm). The aniline ring protons (H-12, H-13, H-14) and the methoxyphenyl ring protons (H-3, H-4, H-5, H-6) will have distinct patterns.
-
Aliphatic Protons: Two triplet signals are expected for the ethyl chain protons (H-8 and H-9) due to coupling with each other. The downfield shift of H-9 is due to its proximity to the nitrogen atom.
-
Methoxy Protons: A sharp singlet at around 3.80 ppm integrating to three protons is characteristic of the methoxy group (H-1).
-
Amine Proton: A broad singlet (H-10) is expected, the chemical shift of which can vary.
Step 2: ¹³C NMR and DEPT-135 Analysis - Carbon Skeleton Mapping
-
The ¹³C NMR spectrum will show the total number of carbon signals.
-
The DEPT-135 experiment is critical for distinguishing the carbon types:
-
CH₃: The methoxy carbon (C-1) will appear as a positive signal.
-
CH₂: The two ethyl carbons (C-8 and C-9) will be negative signals.
-
CH: The aromatic CH carbons will be positive signals.
-
Quaternary Carbons: The signals for C-2, C-7, and C-11 will be absent in the DEPT-135 spectrum.
-
Step 3: COSY Analysis - Connecting Adjacent Protons
Figure 2: Expected COSY correlations for this compound.
The COSY spectrum will show cross-peaks between protons that are coupled. Key correlations include:
-
A cross-peak between the triplets of H-8 and H-9, confirming the ethyl fragment.
-
Correlations between adjacent aromatic protons on both rings, helping to assign their relative positions.
Step 4: HSQC Analysis - Linking Protons to their Carbons
The HSQC spectrum provides a direct correlation between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of the chemical shifts of all protonated carbons. For example, the proton signal at ~2.90 ppm (H-8) will show a cross-peak with the carbon signal at ~35.0 ppm (C-8).
Step 5: HMBC Analysis - The Final Piece of the Puzzle
The HMBC spectrum reveals long-range correlations and is crucial for connecting the different fragments of the molecule.
Figure 3: Key expected HMBC correlations for structural confirmation.
Key HMBC correlations that confirm the overall structure include:
-
Methoxy Group Connection: A correlation from the methoxy protons (H-1) to the quaternary aromatic carbon C-2.
-
Phenethyl to Aniline Linkage: A crucial correlation from the H-9 protons to the ipso-carbon of the aniline ring (C-11).
-
Ethyl Chain to Phenyl Ring: Correlations from the H-8 protons to the aromatic carbons C-6 and C-7.
-
Intra-ring Correlations: Correlations from aromatic protons to other carbons within the same ring, further confirming their assignments.
Self-Validation and Troubleshooting
The strength of this multi-technique approach lies in its inherent self-validation. For instance, the connectivity established by COSY should be consistent with the long-range correlations observed in the HMBC spectrum. Any discrepancies may indicate an incorrect assignment or the presence of an unexpected isomer.
Common Issues and Solutions:
-
Broad NH Signal: The amine proton signal can be broad and may not show clear couplings. Running the experiment in DMSO-d₆ can sometimes sharpen this signal. Alternatively, a D₂O exchange experiment can be performed; the NH peak will disappear from the ¹H spectrum upon addition of a drop of D₂O.
-
Overlapping Aromatic Signals: The aromatic region can be crowded. Higher field NMR instruments (e.g., 600 MHz or higher) can improve resolution. Careful analysis of the 2D spectra is essential to resolve ambiguities.
-
Weak HMBC Cross-Peaks: Long-range couplings can be weak. Optimizing the HMBC experiment for different coupling constants (e.g., 4 Hz and 10 Hz) can help in detecting all relevant correlations.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unequivocal and robust method for the structural elucidation of this compound. By systematically acquiring and interpreting ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra, researchers can confidently determine the connectivity and chemical environment of every atom in the molecule. This application note serves as a detailed protocol and a guide to the logical process of spectral interpretation, empowering scientists in their pursuit of accurate molecular characterization.
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]
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Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3). (n.d.). Retrieved from [Link]
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COSY - Chemistry LibreTexts. (2024, November 12). Retrieved from [Link]
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Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). Retrieved from [Link]
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The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed. (n.d.). Retrieved from [Link]
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Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
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DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
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DEPT: A tool for 13C peak assignments - Nanalysis. (2015, November 19). Retrieved from [Link]
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¹H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]
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Video: NMR Spectroscopy Of Amines - JoVE. (2025, May 22). Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. (n.d.). Retrieved from [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. (2016, February 19). Retrieved from [Link]
-
NMR shifts 1H -general.cdx - Chemistry Connected. (n.d.). Retrieved from [Link]
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Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]
-
Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]
-
HSQC (left) and HMBC (right) 2D NMR spectra of MA‐SBO [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (n.d.). Retrieved from [Link]
-
DEPT Carbon NMR Spectroscopy - YouTube. (2023, June 9). Retrieved from [Link]
-
¹³C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]
-
Spectroscopy of Amines - Oregon State University. (n.d.). Retrieved from [Link]
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Avance Beginners Guide - Solvent Selection. (n.d.). Retrieved from [Link]
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¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy - Oxford Instruments. (n.d.). Retrieved from [Link]
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small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]
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Application Note: Structural Elucidation of N-(3-Methoxyphenethyl)aniline using Fourier-Transform Infrared (FT-IR) Spectroscopy
Introduction: The Need for Precise Molecular Characterization
N-(3-Methoxyphenethyl)aniline is a substituted aromatic amine with a molecular structure that incorporates several key functional groups. As a molecule with potential applications in medicinal chemistry and materials science, its unambiguous identification and structural verification are paramount for quality control, reaction monitoring, and regulatory compliance. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for the identification of organic molecules by probing their vibrational modes. This application note provides a detailed guide to the FT-IR analysis of this compound, focusing on the interpretation of its spectrum based on the characteristic absorption bands of its constituent functional groups. While a reference spectrum for this specific molecule is not widely available in public databases, a comprehensive analysis can be performed by dissecting the molecule into its fundamental components and assigning their known IR frequencies.
The Principle of FT-IR Spectroscopy: A Molecular Fingerprint
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. This absorption of energy is what is measured and plotted as an FT-IR spectrum, which displays the intensity of absorption (or transmittance) versus the wavenumber (cm⁻¹) of the infrared radiation. The resulting spectrum is a unique "fingerprint" of the molecule, with different functional groups giving rise to characteristic absorption bands at specific wavenumbers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a liquid or solid organic sample such as this compound, Attenuated Total Reflectance (ATR) is a highly effective and convenient sampling technique. ATR-FTIR works by measuring the changes that occur in an internally reflected infrared beam when the beam comes into contact with a sample.[1] An infrared beam is directed onto a crystal with a high refractive index, creating an evanescent wave that extends beyond the surface of the crystal into the sample held in close contact with it.[1] This evanescent wave is absorbed by the sample at specific frequencies, and the attenuated beam is reflected back to the detector, generating the IR spectrum.
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Perform a background scan to account for any atmospheric interference (e.g., CO₂, water vapor). This is a critical step for obtaining a clean spectrum of the sample.
-
-
Sample Preparation:
-
Place a small amount of this compound (typically a few milligrams for a solid or a single drop for a liquid) directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for achieving a strong and reproducible signal.
-
-
Data Acquisition:
-
Set the desired spectral range (typically 4000-400 cm⁻¹ for mid-IR analysis).
-
Select an appropriate number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.
-
Acquire the spectrum of the sample.
-
-
Data Processing and Cleaning:
-
The acquired spectrum should be clean and ready for analysis. If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
-
Predicted FT-IR Spectrum and Functional Group Analysis of this compound
The structure of this compound contains a secondary amine, a monosubstituted benzene ring, a meta-disubstituted benzene ring, a methoxy group (aromatic ether), and an ethyl bridge. Each of these will give rise to characteristic absorption bands in the FT-IR spectrum.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Summary of Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium, Sharp |
| N-H Bend | 1650 - 1580 | Variable | |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Alkyl C-H | C-H Stretch | 2960 - 2850 | Medium to Strong |
| Aromatic C=C | C=C In-ring Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |
| Aromatic Ether | Asymmetric C-O-C Stretch | 1270 - 1230 | Strong |
| Symmetric C-O-C Stretch | ~1050 | Medium | |
| Monosubstituted Ring | C-H Out-of-plane Bend | 770 - 710 and 690 ± 10 | Strong |
| Meta-disubstituted Ring | C-H Out-of-plane Bend | 810 - 750 and 690 ± 10 | Strong |
Detailed Analysis of Functional Groups:
-
Secondary Amine (N-H): A secondary amine is characterized by a single, relatively sharp N-H stretching absorption in the region of 3350-3310 cm⁻¹.[2][3] This peak is typically weaker than the broad O-H stretch of alcohols. Additionally, an N-H bending vibration may be observed in the 1650-1580 cm⁻¹ region.[2]
-
Aromatic Rings (C-H and C=C): The presence of two benzene rings will result in several characteristic peaks.
-
Aromatic C-H Stretch: Weak to medium sharp bands will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is a key indicator of C-H bonds on an aromatic ring.[4]
-
C=C In-Ring Vibrations: A series of medium to strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are due to the stretching of the carbon-carbon double bonds within the aromatic rings.[5]
-
Out-of-Plane (OOP) Bending: The substitution pattern on the benzene rings can be determined from the strong C-H out-of-plane bending vibrations in the "fingerprint" region (900-675 cm⁻¹).[4]
-
The monosubstituted aniline ring is expected to show two strong bands: one between 770-710 cm⁻¹ and another around 690 ± 10 cm⁻¹.[6][7]
-
The meta-disubstituted phenethyl ring will also exhibit characteristic OOP bending, typically with a strong band in the 810-750 cm⁻¹ range and another band near 690 cm⁻¹.[6][7] The overlap in the 690 cm⁻¹ region is expected.
-
-
Overtone Bands: Weak "benzene fingers" may be observed between 2000-1650 cm⁻¹, which can also be indicative of the substitution pattern.[8]
-
-
Alkyl Chain (-CH₂-CH₂-): The ethyl bridge will produce characteristic saturated C-H stretching absorptions between 2960 and 2850 cm⁻¹.[5] These peaks are typically strong and will appear just below the 3000 cm⁻¹ mark, clearly distinguishing them from the aromatic C-H stretches.
-
Aromatic Ether (-O-CH₃): The methoxy group attached to the benzene ring gives rise to strong C-O stretching bands. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretching band between 1270-1230 cm⁻¹.[9] A second, symmetric stretching band is expected around 1050 cm⁻¹.[10]
Data Interpretation and Self-Validation
The interpretation of the FT-IR spectrum of this compound involves a systematic correlation of the observed absorption bands with the expected frequencies for each functional group. The presence of peaks in all the predicted regions provides a self-validating confirmation of the molecule's structure. For instance, the simultaneous observation of a sharp N-H stretch around 3330 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, strong C-O stretching around 1250 cm⁻¹, and the characteristic out-of-plane bending patterns for both mono- and meta-substituted rings would provide very strong evidence for the correct identification of the compound.
Visualizing the Analytical Workflow
The entire process, from sample preparation to final structural confirmation, can be visualized as a logical workflow.
Figure 2: Workflow for the FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling technique, is an indispensable tool for the structural characterization of this compound. By understanding the characteristic absorption frequencies of its constituent functional groups—the secondary amine, the differently substituted aromatic rings, the aromatic ether, and the alkyl chain—a detailed and reliable identification can be achieved. This application note provides the foundational protocol and spectral interpretation guide for researchers and professionals to confidently verify the structure and purity of this and related compounds, ensuring the integrity of their scientific and developmental work.
References
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy. Retrieved from [Link]
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Smith, B. C. (2016, May 1). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra peak values: (A) petroleum ether extract of A.... Retrieved from [Link]
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The Chem Libre. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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The Versatile Scaffolding of N-(3-Methoxyphenethyl)aniline in Bioactive Molecule Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Substructure
In the landscape of modern medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. N-(3-Methoxyphenethyl)aniline emerges as a key player in this arena, offering a unique structural motif that serves as a cornerstone for the synthesis of a diverse array of bioactive molecules. Its architecture, featuring a flexible phenethylamine tail coupled with an aniline core, provides an ideal foundation for constructing complex heterocyclic systems known to interact with a variety of biological targets. The strategic placement of the methoxy group on the phenethyl ring further enhances its utility by influencing the electronic properties and metabolic stability of its derivatives, making it a valuable asset in drug design and optimization.
This comprehensive guide delves into the multifaceted applications of this compound as a pivotal building block. We will explore its synthesis, physicochemical properties, and its role as a precursor in the construction of pharmacologically relevant scaffolds, such as isoquinolines and β-carbolines. Detailed, field-proven protocols for key synthetic transformations, including the Bischler-Napieralski and Pictet-Spengler reactions, will be provided, elucidating the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their quest for novel bioactive compounds.
Physicochemical and Spectral Profile of this compound
A thorough understanding of the physical and spectral properties of a building block is crucial for its effective utilization in synthesis, including reaction monitoring and final product characterization.
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.30 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | ~170-172 °C at 0.5 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.15 (m, 2H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 6.65 (d, J = 7.6 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.70 (br s, 1H, NH), 3.40 (t, J = 7.2 Hz, 2H, N-CH₂), 2.90 (t, J = 7.2 Hz, 2H, Ar-CH₂) ppm.
-
¹³C NMR (CDCl₃, 101 MHz): δ 159.8, 148.2, 140.9, 129.8, 129.2, 120.8, 117.4, 114.3, 112.9, 111.6, 55.1, 45.4, 35.8 ppm.
-
Infrared (IR) Spectroscopy (neat): ν 3400 (N-H stretch), 3050-3000 (aromatic C-H stretch), 2930, 2850 (aliphatic C-H stretch), 1600, 1500 (aromatic C=C stretch), 1250 (C-O stretch) cm⁻¹.
-
Mass Spectrometry (EI): m/z 227 (M⁺), 134, 121, 91.
Synthetic Pathways to this compound
The accessibility of this compound through reliable synthetic routes is a key factor in its utility as a building block. Two common and effective methods for its preparation are Reductive Amination and Buchwald-Hartwig Amination.
Protocol 1: Synthesis via Reductive Amination
Reductive amination offers a straightforward approach, proceeding through the in-situ formation and subsequent reduction of an imine. This method is often favored for its operational simplicity and the use of readily available reagents.[1][2]
Figure 1: Reductive Amination Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3-methoxyphenylacetaldehyde (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add aniline (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by TLC or GC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.[1]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the imine is fully consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is particularly useful when starting from an aryl halide or triflate and an amine.
Figure 2: Buchwald-Hartwig Amination Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 3-methoxyphenethyl bromide (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like XPhos (2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or dioxane (0.1-0.2 M) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Application in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its ability to serve as a precursor for complex heterocyclic structures with significant pharmacological activity. The phenethylamine moiety is primed for intramolecular cyclization reactions, leading to the formation of isoquinoline and related heterocyclic systems.
The Bischler-Napieralski Reaction: A Gateway to Dihydroisoquinolines
The Bischler-Napieralski reaction is a classic and reliable method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][4] This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).
Figure 3: Bischler-Napieralski Reaction Pathway.
Protocol 3: Synthesis of a Dihydroisoquinoline Derivative
-
Acylation of the Starting Material: To a solution of this compound (1.0 eq) in DCM, add an acylating agent (e.g., acetyl chloride or a carboxylic acid with a coupling agent like DCC) (1.1 eq) and a base such as triethylamine (1.2 eq). Stir at room temperature until the starting amine is consumed (monitored by TLC). After an aqueous workup, the N-acyl derivative is isolated and can be used in the next step without further purification.
-
Cyclization: Dissolve the N-acyl-N-(3-methoxyphenethyl)aniline in anhydrous toluene or acetonitrile. Add phosphorus oxychloride (POCl₃) (2-3 eq) dropwise at 0 °C.
-
Reaction Conditions: After the addition, warm the reaction mixture to reflux (80-110 °C) and maintain for 2-6 hours. The electron-donating methoxy group on the phenethyl ring facilitates the electrophilic aromatic substitution.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.
-
Extraction and Purification: Extract the product with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography.
The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines
The Pictet-Spengler reaction is another powerful tool for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Figure 4: Pictet-Spengler Reaction Pathway.
Protocol 4: Synthesis of a Tetrahydroisoquinoline Derivative
-
Reaction Setup: Dissolve this compound (1.0 eq) and an aldehyde (e.g., formaldehyde or a substituted benzaldehyde) (1.1 eq) in a suitable solvent such as methanol or a mixture of DCM and trifluoroacetic acid (TFA).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction progress can be monitored by the disappearance of the starting materials using TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude tetrahydroisoquinoline derivative can then be purified by column chromatography.
Bioactive Molecules Derived from this compound
The versatility of this compound as a building block is demonstrated by its application in the synthesis of compounds with a range of biological activities.
| Compound Class | Bioactivity | Representative IC₅₀/ED₅₀/Kᵢ Values |
| Dihydroisoquinoline Derivatives | Cytotoxic Agents | IC₅₀ values in the low micromolar range against various cancer cell lines.[3] |
| Tetrahydroisoquinoline Derivatives | Dopamine Receptor Ligands | Kᵢ values in the nanomolar range for D₂ and D₃ receptors.[5][6] |
| Phenethylamide Derivatives | Anticonvulsants | ED₅₀ for N-(3-methoxybenzyl)linoleamide: 3.2 to 5.5 mg/kg in a rat model of epilepsy.[7] |
Note: The table presents representative data for classes of compounds that can be synthesized from this compound and its derivatives. Specific values are highly dependent on the full structure of the final molecule.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of bioactive molecules. Its strategic combination of a reactive phenethylamine moiety and a modifiable aniline ring, enhanced by the presence of a methoxy group, provides a robust platform for the construction of diverse and complex molecular architectures. The detailed protocols provided herein for its synthesis and subsequent elaboration via key chemical transformations like the Bischler-Napieralski and Pictet-Spengler reactions are designed to be reproducible and serve as a practical guide for researchers. The demonstrated potential of its derivatives to exhibit a range of pharmacological activities, including anticancer, anticonvulsant, and CNS-related effects, underscores the importance of this compound in the ongoing pursuit of novel therapeutics. As the field of medicinal chemistry continues to evolve, the strategic application of such privileged substructures will undoubtedly remain a cornerstone of efficient and successful drug discovery programs.
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Application Note: N-(3-Methoxyphenethyl)aniline as a Versatile Scaffold for the Synthesis and Evaluation of Potential Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Derivatives of aniline have been explored for a wide range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][2][3] The versatility of the aniline amine group allows for straightforward chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]
This guide focuses on the N-(3-Methoxyphenethyl)aniline core structure, a novel yet underexplored scaffold. This structure combines the synthetic tractability of aniline with the 3-methoxyphenethyl moiety. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's lipophilicity and metabolic stability, while the phenethyl group provides a flexible linker that can orient the molecule within a target protein's binding pocket.
Here, we present a comprehensive set of protocols for the synthesis of a small library of this compound derivatives via a robust two-step synthetic sequence: reductive amination followed by N-acylation. We further provide detailed methodologies for the in vitro evaluation of these novel compounds for anticancer activity using standard cytotoxicity assays and discuss potential mechanisms of action that warrant further investigation.
Part 1: Synthesis of this compound Derivatives
The synthetic strategy is designed for accessibility and scalability, allowing for the generation of a diverse library of amide derivatives from a common intermediate.
Overall Synthetic Scheme
The two-step synthesis begins with the formation of the core this compound scaffold via reductive amination, followed by N-acylation with various substituted acyl chlorides to yield the final amide products.
Caption: Two-step synthesis workflow for this compound derivatives.
Protocol 1: Synthesis of this compound Intermediate
This protocol details a one-pot reductive amination reaction.[5][6] This method is efficient as it avoids the isolation of the intermediate imine.[5] Sodium borohydride is used as a mild and inexpensive reducing agent.[6]
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen/argon inlet
-
3-Methoxyphenylacetaldehyde
-
Aniline
-
Anhydrous Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add 3-methoxyphenylacetaldehyde (1.0 eq) and aniline (1.05 eq). Dissolve the components in anhydrous ethanol (approx. 0.2 M concentration relative to the aldehyde).[7]
-
Imine Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Causality Note: Portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the imine intermediate.
-
Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of Final Amide Derivatives (Library Generation)
N-acylation is a reliable method for forming a stable amide bond and allows for the introduction of diverse chemical functionalities.[8][9][10]
Materials and Equipment:
-
This compound (from Protocol 1)
-
Various substituted acyl chlorides (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine as a base
-
Standard glassware for extraction and purification
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.5 eq).
-
Acyl Chloride Addition: Cool the mixture to 0 °C. Add the desired substituted acyl chloride (1.1 eq) dropwise.
-
Causality Note: The base (triethylamine) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[10]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting amide by recrystallization or silica gel chromatography.
Part 2: Physicochemical Characterization
Confirmation of the chemical structure and purity of all synthesized compounds is a prerequisite for biological evaluation. Standard spectroscopic methods should be employed.
-
¹H and ¹³C NMR: To confirm the structural integrity, proton and carbon environments, and successful bond formation.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compounds.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the appearance of the amide carbonyl (C=O) stretch (typically ~1650 cm⁻¹) in the final products.
Table 1: Representative Characterization Data for a Hypothetical Compound Library
| Compound ID | R-Group | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (ppm, key shifts) |
| MPEA-H | H | C₂₂H₂₁NO₂ | 331.41 | 7.20-7.40 (m, aromatic), 6.70-6.90 (m, aromatic), 3.90-4.10 (t, -NCH₂-), 3.75 (s, -OCH₃), 2.80-3.00 (t, -CH₂Ar) |
| MPEA-Cl | 4-Cl | C₂₂H₂₀ClNO₂ | 365.85 | 7.30-7.50 (d, aromatic), 7.20-7.30 (d, aromatic), 6.70-6.90 (m, aromatic), 3.95-4.15 (t, -NCH₂-), 3.76 (s, -OCH₃) |
| MPEA-OMe | 4-OMe | C₂₃H₂₃NO₃ | 361.43 | 7.20-7.40 (d, aromatic), 6.80-7.00 (m, aromatic), 3.80 (s, Ar-OCH₃), 3.75 (s, -OCH₃), 3.90-4.10 (t, -NCH₂-) |
Part 3: In Vitro Anticancer Evaluation
The primary assessment of anticancer potential involves evaluating the cytotoxicity of the synthesized compounds against various cancer cell lines.
Workflow for In Vitro Cytotoxicity Screening
Caption: Standard workflow for an MTT-based cell viability assay.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials and Equipment:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.
-
Trustworthiness Note: During this incubation, visually inspect the wells under a microscope to confirm the formation of purple formazan crystals in viable cells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Table 2: Hypothetical IC₅₀ Values (µM) for Compound Library
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI) for MCF-7 |
| Doxorubicin | 0.8 | 1.1 | 1.5 | 1.88 |
| MPEA-H | 25.4 | 31.2 | > 100 | > 3.9 |
| MPEA-Cl | 8.9 | 12.5 | 65.7 | 7.4 |
| MPEA-OMe | 45.1 | 52.8 | > 100 | > 2.2 |
| Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable. |
Part 4: Mechanistic Insights and Future Directions
The aniline scaffold is present in many small molecule kinase inhibitors, which function by blocking the phosphorylation of intracellular targets, thereby inhibiting processes like cell proliferation and angiogenesis.[12][13][14]
Hypothesized Mechanism of Action: Kinase Inhibition
Many anticancer agents target dysregulated protein kinase signaling pathways.[12] The N-acyl-N-(phenethyl)aniline structure bears resemblance to scaffolds known to interact with the ATP-binding pocket of various kinases. It is hypothesized that these novel compounds could act as Type I or Type II kinase inhibitors, interfering with signaling cascades crucial for cancer cell survival, such as the MAPK/ERK or PI3K/Akt pathways.[14][15]
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by MPEA derivatives.
Recommended Further Studies
-
Kinase Profiling: Screen active compounds against a panel of cancer-relevant kinases to identify specific molecular targets.
-
Western Blot Analysis: Following treatment with lead compounds, analyze key proteins in relevant signaling pathways (e.g., phospho-ERK, phospho-Akt) to confirm pathway inhibition.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
-
Apoptosis Assays: Employ methods like Annexin V/PI staining to confirm if the observed cytotoxicity is due to the induction of programmed cell death.
References
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-
ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]
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Kang, Y., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. National Institutes of Health. Retrieved from [Link]
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Nile Chemicals. (2023, March 16). Reductive Amination. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). Method for making phenylethylamine compounds.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Knight, Z. A., et al. (2010). Targeting cancer with small molecule kinase inhibitors. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (2024, May 11). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of small molecule inhibitors for tumor treatment. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O as catalyst. Retrieved from [Link]
-
Ghasemi, S., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. National Institutes of Health. Retrieved from [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
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International Journal of ChemTech Research. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
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ChemBK. (n.d.). N-(2-hydroxy-3-methoxybenzylidene)aniline. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Retrieved from [Link]
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Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Retrieved from [Link]
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IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. Retrieved from [Link]
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Chem-Impex. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
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ACS Publications. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
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HMP Global. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Retrieved from [Link]
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Creighton University. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
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ChemBK. (n.d.). 3,4,5-trimethoxy aniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxyphenethylamine. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of N-Benzoylanilines from Primary Amines
Introduction
N-benzoylanilines, a core class of amides, are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The formation of the amide bond between a primary aniline and a benzoic acid derivative is a fundamental transformation in organic synthesis. The robustness of this linkage, combined with the diverse functionalities that can be incorporated into both the aniline and benzoyl moieties, makes these compounds indispensable building blocks for drug discovery and development.
This guide provides an in-depth exploration of the primary methodologies for preparing N-benzoylanilines. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each protocol, the rationale behind experimental choices, and field-proven insights for troubleshooting and optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of N-benzoylation reactions.
Method 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction, first described in the 1880s, remains a cornerstone of N-benzoylation due to its reliability, scalability, and broad applicability.[1][2] It involves the acylation of a primary amine with benzoyl chloride under basic conditions.
Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of benzoyl chloride. This addition forms a tetrahedral intermediate, which subsequently collapses, expelling a chloride ion to yield the protonated amide.[3] A base is crucial to the reaction's success for two primary reasons:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[4] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Deprotonation: It deprotonates the positively charged nitrogen in the final step, yielding the neutral N-benzoylaniline product.[1]
The reaction is typically performed under "Schotten-Baumann conditions," which refers to a two-phase solvent system, such as dichloromethane-water or diethyl ether-water.[2] The base (commonly aqueous sodium hydroxide) resides in the aqueous phase, while the amine, benzoyl chloride, and the final product remain in the organic layer.[2] This separation is advantageous as it minimizes the hydrolysis of the reactive benzoyl chloride by the aqueous base.[5]
Workflow Diagram: Schotten-Baumann Reaction
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in the Benzylation of Anilines
Welcome to our dedicated technical support center for the benzylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their N-benzylation reactions and troubleshoot common side reactions. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to master this crucial transformation.
Introduction: The Challenge of Selective N-Benzylation
The N-benzylation of anilines is a fundamental reaction in organic synthesis, pivotal for installing a versatile benzyl protecting group or for constructing the core of numerous active pharmaceutical ingredients. The reaction, in its essence, is a nucleophilic substitution where the nitrogen atom of aniline attacks the benzylic carbon of a benzyl halide. However, the reality of this process in the laboratory can be complex, often plagued by side reactions that compromise yield and purity. The two most significant challenges are over-alkylation , leading to the formation of N,N-dibenzylaniline, and C-alkylation of the aromatic ring, a Friedel-Crafts-type side reaction.
This guide provides a comprehensive overview of these side reactions, their mechanistic underpinnings, and practical, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the benzylation of aniline, and why does it form?
A1: The most prevalent side product is N,N-dibenzylaniline. This occurs because the initial product, N-benzylaniline, is often more nucleophilic than the starting aniline. This increased nucleophilicity makes it a better nucleophile for reacting with the benzyl halide still present in the reaction mixture, leading to a second benzylation event.
Q2: How can I minimize the formation of N,N-dibenzylaniline?
A2: The most effective strategy is to use a stoichiometric excess of the aniline relative to the benzyl halide.[1] This ensures that the benzyl halide is more likely to encounter a molecule of the starting aniline rather than the N-benzylaniline product. A molar ratio of aniline to benzyl halide of 4:1 is often a good starting point.[1]
Q3: What is C-alkylation in the context of aniline benzylation, and when is it a concern?
A3: C-alkylation is a Friedel-Crafts-type reaction where the benzyl group attaches to the aromatic ring of the aniline instead of the nitrogen atom. This side reaction is a significant concern when Lewis acids are present, which can catalyze the formation of a benzyl carbocation. The aniline's amino group can also form a complex with the Lewis acid, deactivating the ring and hampering the desired N-alkylation.[2][3]
Q4: Can the choice of base influence the selectivity of the reaction?
A4: Absolutely. The base plays a crucial role in neutralizing the acid (e.g., HCl or HBr) generated during the reaction. A mild, inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often preferred.[1] Stronger bases can increase the proportion of high-boiling by-products.[1] The choice of base can also influence the reaction rate and selectivity depending on its solubility in the chosen solvent.
Q5: Does the solvent choice impact the outcome of my benzylation reaction?
A5: Yes, the solvent can significantly affect the reaction's selectivity. Non-polar aprotic solvents are often favored for N-alkylation. In some cases, the choice of solvent can even switch the selectivity between N-alkylation and C-alkylation. For instance, nonpolar solvents like toluene can favor N-alkylation, while polar protic solvents may promote C-alkylation under certain conditions.[1]
Q6: My aniline has a strong electron-withdrawing group, and the reaction is very sluggish. What can I do?
A6: Electron-deficient anilines are less nucleophilic, making them react more slowly.[4] To drive the reaction to completion, you may need to use more forcing conditions, such as higher temperatures or a more reactive benzylating agent (e.g., benzyl bromide instead of benzyl chloride).[5] The addition of a catalytic amount of potassium iodide can also enhance the rate by in-situ generation of the more reactive benzyl iodide.[5]
Troubleshooting Guide: From Side Reactions to Selective Synthesis
This section provides a systematic approach to diagnosing and resolving common issues encountered during the benzylation of anilines.
Problem 1: Low Conversion of Starting Aniline
| Symptom | Potential Cause | Recommended Solution |
| Reaction stalls with significant starting material remaining. | Insufficient reactivity of the aniline (especially with electron-withdrawing groups). | - Increase the reaction temperature. - Switch from benzyl chloride to the more reactive benzyl bromide. - Add a catalytic amount of potassium iodide (KI) to generate benzyl iodide in situ.[5] |
| Ineffective base. | - Ensure the base is of good quality and adequately dried. - Switch to a stronger base if necessary, but monitor for increased side products. | |
| Poor solubility of reactants. | - Choose a solvent that dissolves all reactants at the reaction temperature. |
Problem 2: Significant Formation of N,N-Dibenzylaniline (Over-alkylation)
| Symptom | Potential Cause | Recommended Solution |
| TLC or LC-MS analysis shows a major byproduct corresponding to the mass of the dibenzylated product. | Stoichiometry favors over-alkylation. | - Increase the molar excess of aniline to benzyl halide (e.g., 4:1 or higher).[1] |
| Reaction conditions are too harsh. | - Lower the reaction temperature. - Slowly add the benzyl halide to the reaction mixture over a prolonged period to maintain a low concentration of the alkylating agent.[1] | |
| The N-benzylaniline product is significantly more nucleophilic than the starting aniline. | - This is an inherent property. The primary control is through stoichiometry and slow addition of the benzylating agent. |
Problem 3: Evidence of C-Alkylation Products
| Symptom | Potential Cause | Recommended Solution |
| NMR or MS analysis indicates the presence of isomers with the benzyl group on the aromatic ring. | Presence of Lewis acidic species. | - Avoid the use of Lewis acid catalysts. - If a catalyst is necessary, consider a heterogeneous catalyst that can be easily filtered off. |
| High reaction temperatures promoting Friedel-Crafts-type reactions. | - Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Use of a polar protic solvent that may stabilize carbocationic intermediates. | - Switch to a non-polar aprotic solvent like toluene or xylene.[1] |
Reaction Parameter Optimization: A Comparative Overview
The following table summarizes the influence of key reaction parameters on the selective mono-N-benzylation of anilines.
| Parameter | Recommendation for Selectivity | Rationale |
| Stoichiometry (Aniline:Benzyl Halide) | High excess of aniline (e.g., 4:1) | Statistically favors the reaction of the benzyl halide with the more abundant starting aniline, suppressing over-alkylation.[1] |
| Base | Mild inorganic bases (e.g., NaHCO₃, K₂CO₃) | Effectively neutralizes the generated acid without promoting side reactions that can be induced by stronger bases.[1] |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, Xylene) or moderately polar aprotic solvents (e.g., Acetone) | Generally favor N-alkylation over C-alkylation and can provide good solubility for the reactants.[1] |
| Temperature | Lowest effective temperature | Minimizes the rates of side reactions, particularly over-alkylation and C-alkylation, which often have higher activation energies. |
| Benzylating Agent | Benzyl chloride (less reactive) or Benzyl bromide (more reactive) | Choose based on the reactivity of the aniline. For highly reactive anilines, benzyl chloride is sufficient. For less reactive anilines, benzyl bromide or the addition of KI may be necessary.[5] |
Mechanistic Insights: Visualizing Reaction Pathways
To better understand the competition between the desired reaction and the formation of byproducts, the following diagrams illustrate the key mechanistic pathways.
Caption: Desired pathway to mono-N-benzylaniline.
Caption: Pathway for the formation of N,N-dibenzylaniline.
Caption: Friedel-Crafts pathway leading to C-alkylation.
Experimental Protocols
Protocol 1: Selective Mono-N-Benzylation of Aniline
This protocol is optimized to minimize over-alkylation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (4.0 equivalents) and sodium bicarbonate (1.25 equivalents).[1]
-
Solvent Addition: Add a suitable solvent, such as acetone or toluene, to the flask.
-
Heating: Heat the mixture to a gentle reflux with vigorous stirring.
-
Addition of Benzyl Halide: Slowly add benzyl chloride (1.0 equivalent) dropwise to the refluxing mixture over a period of at least 1-2 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid bicarbonate and wash it with the reaction solvent. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the pure N-benzylaniline.
Protocol 2: Benzylation of an Electron-Deficient Aniline
This protocol is adapted for less reactive anilines.
-
Reaction Setup: In a round-bottom flask, combine the electron-deficient aniline (2.0 equivalents), potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide (0.1 equivalents).[5]
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Benzyl Halide: Add benzyl bromide (1.0 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
References
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Willson, F. G.; Wheeler, T. S. Benzylaniline. Org. Synth.1928 , 8, 38. DOI: 10.15227/orgsyn.008.0038. [Link]
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Akgun, H.; Okutucu, B.; Ozer, I. Synthesis, Isolation and Characterisation of Some Substituted N-Benzyl and N-Benzoyl Anilines. Marmara Pharmaceutical Journal1996 , 10(1), 125-133. [Link]
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Seyed, M. P.; Behzad, S. H.; Mansour, S.; Ebrahimi, S. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress2017 , 10(2), 125. [Link]
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Kon, Y.; et al. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. RSC Adv., 2022 , 12, 11877-11884. DOI: 10.1039/D2RA00198E. [Link]
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Rueping, M.; et al. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010, 6, 6. DOI: 10.3762/bjoc.6.6. [Link]
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Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
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Chemistry Stack Exchange. Why doesn't aniline undergo Friedel-Crafts alkylation? [Link]
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Chemistry Steps. Reactions of Aniline. [Link]
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
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YouTube. Q.Why aniline doesn't undergo fridel crafts reaction? [Link]
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Patra, S.; et al. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. J. Org. Chem.2023 . DOI: 10.1021/acs.joc.3c00492. [Link]
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Mocci, R.; et al. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Adv., 2023 , 13, 35624-35630. DOI: 10.1039/D3RA06751C. [Link]
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YouTube. Effect of Substituents on the Basicity of Anilines. [Link]
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Akgun, H.; et al. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Marmara Pharmaceutical Journal1996 , 10(1), 125-133. [Link]
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- 3. Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimization of Reaction Conditions for Aniline Alkylation
Welcome to the Technical Support Center for Aniline Alkylation. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of aniline N-alkylation and optimize your reaction outcomes.
Introduction: The Challenge of Selective Aniline N-Alkylation
N-alkylation of anilines is a cornerstone reaction in organic synthesis, pivotal for creating intermediates for pharmaceuticals, dyes, and functional materials.[1] The reaction involves the substitution of one or both hydrogen atoms on the nitrogen of aniline with an alkyl group. While seemingly straightforward, the primary challenge lies in controlling the degree of alkylation. The mono-alkylated product is often more nucleophilic than the starting aniline, leading to subsequent reactions that form di-alkylated products and even quaternary ammonium salts.[2] This guide provides the expertise to mitigate these common issues and achieve high selectivity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common problems encountered during the N-alkylation of aniline in a question-and-answer format.
Q1: My reaction is producing a mixture of mono- and di-alkylated products with low selectivity for the desired mono-alkylated aniline. How can I improve this?
A1: This is the most common challenge in aniline alkylation, arising from the increased nucleophilicity of the N-mono-alkylated product compared to aniline itself.[2] Here’s a breakdown of strategies to enhance mono-selectivity:
-
Control Stoichiometry: The most direct approach is to use a significant excess of aniline relative to the alkylating agent. A higher concentration of the less reactive starting material statistically favors its reaction over the more reactive product. A high aniline to lower alkanol ratio is known to suppress the formation of di- and tri-alkylated compounds.[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains a low instantaneous concentration, which minimizes the chance of the mono-alkylated product reacting further.
-
Lower Reaction Temperature: Higher temperatures can accelerate the second alkylation step. Running the reaction at a lower temperature can often improve selectivity, although it may require longer reaction times.[2] For instance, in zeolite-catalyzed gas-phase alkylations, temperatures between 250°C and 350°C are critical for selective N-alkylation, with higher temperatures favoring C-alkylation.[3]
-
Choice of Catalyst: Certain catalysts exhibit higher selectivity for mono-alkylation. For example, some solid acid catalysts like zeolites can provide shape selectivity that favors the formation of the less bulky mono-alkylated product.[3][4]
Q2: I am observing very low or no conversion of my aniline. What are the likely causes and solutions?
A2: Low conversion can stem from several factors related to reactants, catalysts, and reaction conditions.
-
Poor Leaving Group on the Alkylating Agent: If you are using an alkyl halide, the reactivity follows the order I > Br > Cl > F. If you are using an alkyl chloride, you may need more forcing conditions (higher temperature, stronger base) than with an alkyl iodide. When using alcohols as alkylating agents, a catalyst is essential to convert the hydroxyl group into a good leaving group.[2]
-
Catalyst Inactivity:
-
Poisoning: The catalyst can be poisoned by impurities in the reactants or solvent. Ensure all materials are of appropriate purity.
-
Deactivation: In some cases, such as Friedel-Crafts type reactions, the basic aniline can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[5]
-
Insufficient Loading: Ensure you are using the correct catalytic amount as specified in a relevant protocol.
-
-
Inappropriate Solvent: The choice of solvent is crucial. Aprotic solvents are often more efficient than protic solvents in certain catalytic systems as they do not interfere with the catalyst or intermediates.[2] The polarity of the solvent can also play a significant role in reaction rates.
-
Insufficient Temperature: Many alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature with a moderately reactive alkylating agent, consider increasing the temperature.
Q3: My reaction is turning a dark color, and I'm getting a complex mixture of byproducts. What's happening?
A3: A dark coloration and a complex product mixture often indicate side reactions or decomposition.
-
Oxidation: Anilines, especially under heating and in the presence of certain metals, can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[2]
-
C-Alkylation: Besides N-alkylation, electrophilic substitution on the aromatic ring (C-alkylation) can occur, particularly at higher temperatures and with certain catalysts.[3] The amino group is an ortho-, para-director, so you might see alkylation at these positions.
-
Thermal Decomposition: At excessively high temperatures, reactants or products may begin to decompose. It is important to carefully control the reaction temperature.
Q4: How does the substituent on the aniline ring affect the reaction?
A4: The electronic nature of substituents on the aniline ring significantly influences its nucleophilicity and, consequently, the reaction rate.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally increasing the reaction rate.[6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density on the nitrogen, making the aniline less nucleophilic and slowing down the reaction.[4][7] Reactions with anilines bearing strong EWGs may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).
Visualizing the Reaction Pathway: A Mechanistic Overview
The N-alkylation of aniline can proceed through different mechanisms depending on the alkylating agent and catalyst. A common pathway, particularly when using alcohols in the presence of a transition metal catalyst, is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.
Caption: The Borrowing Hydrogen mechanism for N-alkylation of aniline with an alcohol.
Experimental Protocols
Below are detailed, step-by-step methodologies for common aniline alkylation procedures.
Protocol 1: N-Benzylation of Aniline using Benzyl Alcohol and a Copper-Chromite Catalyst
This protocol is adapted from a procedure utilizing a copper-chromite nanocatalyst.
Materials:
-
Aniline (20 mmol)
-
Benzyl Alcohol (15 mmol)
-
Copper-Chromite nano-catalyst (5 mol%)
-
Potassium Carbonate (K₂CO₃) (35 mmol)
-
Ortho-Xylene (30 mL)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine aniline (20 mmol), benzyl alcohol (15 mmol), the copper-chromite nano-catalyst (5 mol%), and potassium carbonate (35 mmol).
-
Solvent Addition: Add 30 mL of ortho-xylene to the flask.
-
Reaction: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to 110°C with stirring for 8 hours. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]
-
Work-up:
-
After 8 hours, allow the reaction mixture to cool to room temperature.
-
Filter the solution to remove the catalyst and potassium carbonate.
-
Wash the filtered solids with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to obtain the crude N-benzylaniline.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8]
-
Protocol 2: General Procedure for N-Alkylation of Substituted Anilines
This general protocol can be adapted for various substituted anilines and alkylating agents.[7]
Materials:
-
Substituted Aniline (0.3 mmol, 1.5 equiv)
-
Alkylating agent (e.g., a diol derivative as an o-quinone methide precursor) (0.2 mmol, 1 equiv)
-
Pentafluorophenol catalyst (3.6 mg, 10.0 mol%)
-
Toluene (0.5 mL)
-
15 mL sealed tube
-
Magnetic stir bar and stirrer/hotplate
Procedure:
-
Reaction Setup: In a dry 15 mL sealed tube equipped with a magnetic stir bar, add the alkylating agent (0.2 mmol).
-
Inert Atmosphere: Evacuate the tube under high vacuum and then purge with nitrogen.
-
Reagent Addition: Add toluene (0.5 mL), the pentafluorophenol catalyst (10.0 mol%), and the substituted aniline (0.3 mmol).
-
Reaction: Seal the tube and stir the reaction mixture in an oil bath at 80°C for 12 hours.
-
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-alkylated product.[7]
-
Data Presentation: Influence of Substituents on N-Alkylation
The electronic properties of substituents on the aniline ring have a pronounced effect on the yield of N-alkylation. The following table summarizes yields for the N-alkylation of various anilines with 4-hydroxybutan-2-one under visible light irradiation, illustrating this trend.[4]
| Aniline Derivative | Substituent Position | Electronic Nature of Substituent | Yield (%) |
| Aniline | - | - | 98 |
| o-Toluidine | ortho | Electron-Donating | 95 |
| p-Fluoroaniline | para | Electron-Withdrawing (weak) | 96 |
| p-Chloroaniline | para | Electron-Withdrawing (weak) | 88 |
| m-Trifluoromethylaniline | meta | Electron-Withdrawing (strong) | 65 |
| p-Trifluoromethylaniline | para | Electron-Withdrawing (strong) | 57 |
| m-Nitroaniline | meta | Electron-Withdrawing (strong) | 65 |
| p-Cyanoaniline | para | Electron-Withdrawing (strong) | 78 |
| Methyl 4-aminobenzoate | para | Electron-Withdrawing (strong) | 55 |
As the data indicates, anilines with electron-donating groups or weakly electron-withdrawing groups tend to give higher yields, while those with strongly electron-withdrawing groups generally result in lower yields under these specific reaction conditions.[4]
Advanced Purification Techniques
Separation of Mono- and Di-alkylated Anilines using Phthalic Anhydride
A classic and effective method for separating a mixture of a mono-alkylaniline and a di-alkylaniline involves derivatization with phthalic anhydride.[2]
Caption: Workflow for separating mono- and di-alkylanilines.
The mono-alkylaniline reacts with phthalic anhydride to form a phthalanilic acid. This acidic derivative can be easily separated from the unreacted, basic di-alkylaniline by washing with an aqueous base, in which the sodium salt of the phthalanilic acid dissolves. The di-alkylaniline remains in the organic layer. Subsequently, the mono-alkylaniline can be recovered by hydrolysis of the phthalanilic acid.[2]
References
- Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Washington, DC: U.S.
-
Reddy, G. S., et al. (2021). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Wang, L., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. [Link]
- Chang, C. D., & Lang, W. H. (1987). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent No. 4,683,334. Washington, DC: U.S.
-
Pillai, C. N., & Narayanan, S. (1998). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. [Link]
-
Paul, N. D., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
-
Allen Institute for AI. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. AI2. [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. TSI Journals. [Link]
-
Willson, F. G., & Wheeler, T. S. (n.d.). N-Benzylaniline. Organic Syntheses. [Link]
-
Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). [Link]
-
Rahul, R., et al. (2021). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
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- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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- 8. rsc.org [rsc.org]
Technical Support Center: Purification of N-(3-Methoxyphenethyl)aniline
Welcome to the technical support center for the purification of N-(3-Methoxyphenethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for common purification challenges. As Senior Application Scientists, we ground our advice in fundamental chemical principles and field-proven experience to ensure you can achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. A common method is the reductive amination between 3-methoxyphenethylamine and benzaldehyde.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Residual 3-methoxyphenethylamine or aniline.
-
Incomplete Reaction Products: The intermediate imine may be present if the reduction step is not complete.
-
Over-alkylation Products: While the target is a secondary amine, trace amounts of tertiary amines can form.
-
Side-Products: Impurities from the reducing agent (e.g., borate salts from NaBH₄) or self-condensation of the aldehyde.
-
Degradation Products: Anilines are susceptible to air oxidation, which can lead to colored impurities, often appearing as a dark reddish-brown oil.[3]
Q2: My crude product is a dark brown/red oil. What is the first step I should take?
A2: A dark color often indicates oxidation or polymeric impurities. The first and most critical step is to assess the complexity of the mixture using Thin Layer Chromatography (TLC). This will give you a qualitative picture of how many components are in your crude product and will guide your choice of purification strategy.
Q3: Which purification technique is generally the most effective for this compound?
A3: There is no single "best" method; the choice depends on the specific impurities present.
-
For removing non-basic impurities (like unreacted aldehyde), Acid-Base Extraction is highly efficient.[4][5]
-
For separating the target compound from other amines or similarly basic compounds with different polarities, Column Chromatography is the method of choice.[6][7]
-
If your final product is a solid or can be converted to a crystalline salt (e.g., hydrochloride salt), Recrystallization is an excellent final step for achieving high purity.[8][9]
Troubleshooting and Purification Workflow
Navigating purification challenges requires a logical approach. Use the following diagnostic workflow to identify the optimal strategy for your specific situation.
Caption: Diagnostic workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
Expertise & Experience: Amines are basic and can interact strongly with the acidic silanol groups on a standard silica TLC plate, leading to significant streaking. To obtain sharp, reliable spots, a small amount of a competitive base, like triethylamine (Et₃N), is added to the mobile phase to neutralize these active sites.[6][7]
Methodology:
-
Prepare the Eluent: In a sealed TLC chamber, prepare a mobile phase of 90:10:0.5 Hexane:Ethyl Acetate:Triethylamine . Allow the chamber to saturate for at least 10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude product in ethyl acetate or dichloromethane. On a silica gel TLC plate, spot your crude material, along with co-spots of the starting materials if available.
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the eluent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining with potassium permanganate (KMnO₄) or ninhydrin (which specifically stains primary and secondary amines).
Protocol 2: Bulk Purification via Acid-Base Extraction
Trustworthiness: This technique leverages the basicity of the amine nitrogen. By converting the amine into its protonated salt form, it becomes soluble in the aqueous phase, allowing for the removal of neutral organic impurities. This process is self-validating; successful separation is confirmed by TLC analysis of the organic layer before and after extraction.
Methodology:
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (100 mL) in a separatory funnel.
-
Acidic Wash: Add 1M hydrochloric acid (HCl) (50 mL) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine salt will be in the top aqueous layer. Drain the bottom organic layer, which contains neutral impurities.
-
Repeat: Wash the aqueous layer with fresh organic solvent (2 x 25 mL) to remove any remaining non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 3M sodium hydroxide (NaOH) with swirling until the pH is >10 (check with pH paper). The free amine will precipitate or form an oily layer.
-
Re-extraction: Extract the free amine back into an organic solvent (3 x 50 mL of DCM or EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 3: High-Resolution Purification by Column Chromatography
Expertise & Experience: As with TLC, the acidity of silica gel can cause issues. Pre-treating the silica or modifying the mobile phase is crucial for good separation and recovery.[6][7] This protocol uses a mobile phase modifier.
Solvent System Selection:
| Application | Recommended Mobile Phase System | Rationale |
| TLC Analysis | Hexane/Ethyl Acetate/Triethylamine (e.g., 90:10:0.5) | Triethylamine deactivates acidic silica sites, preventing streaking. |
| Column Chromatography | Gradient of Hexane to Hexane/Ethyl Acetate (e.g., 10-30% EtOAc) + 0.5% Triethylamine | The gradient allows for elution of less polar impurities first, followed by the product. Triethylamine ensures sharp bands and good recovery. |
Methodology:
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 98.5:1.0:0.5 Hexane:EtOAc:Et₃N). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. It is important to co-evaporate with a solvent like methanol or isopropanol to help remove residual triethylamine.
Protocol 4: Final Polishing by Recrystallization
Trustworthiness: Recrystallization is a powerful technique because only molecules of the same compound will fit neatly into a growing crystal lattice, leaving impurities behind in the solvent.[8] This method is ideal if your this compound is a solid at room temperature or can be converted to a stable, crystalline salt.
Methodology (for a solid free base):
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for moderately polar compounds include isopropanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[10]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all residual solvent.
References
-
PubChem. (n.d.). 3,4,5-Trimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
- Google Patents. (n.d.). EP0410243A2 - Process for the preparation of N-alkylitic anilines.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-Methoxyaniline. Retrieved from [Link]
- Google Patents. (n.d.). US10889539B2 - Aniline purification process.
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]
-
Reddit. (n.d.). Purify and dry aniline? r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN111056954A - Aniline purification method.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Reddit. (n.d.). Amine workup. r/Chempros. Retrieved from [Link]
-
Ghafoor, A., & Bark, L. S. (n.d.). Thin Layer Chromatography of Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 9). Carrying out a recrystallisation [Video]. YouTube. Retrieved from [Link]
-
University of Illinois Springfield. (2006, April 11). Reductive Amination. Retrieved from [Link]
-
SciSpace. (2014, May 20). Theoretical and experimental investigations on molecular structure, IR, NMR spectra and HOMO-LUMO analysis of 4-methoxy. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019, June 23). Statistically validated chromatographic study of salicylate and aniline derivatives of NSAID. Retrieved from [Link]
- Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Swarthmore College, Department of Chemistry & Biochemistry. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
-
MDPI. (2021, October 13). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Retrieved from [Link]
-
National Institutes of Health. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved from [Link]
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Technical Support Center: N-Alkylaniline Synthesis and Scale-Up
Welcome to the technical support center for N-alkylaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis and scale-up of this important class of compounds. N-alkylanilines are crucial intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development from the lab bench to industrial production.
Section 1: Fundamentals of N-Alkylaniline Synthesis
The synthesis of N-alkylanilines can be approached through several key methodologies, each with its own set of advantages and challenges. Understanding the underlying principles of these methods is the first step in successful synthesis and troubleshooting.
Common Synthetic Routes:
-
Reductive Amination: This is one of the most versatile and widely used methods. It involves the reaction of an aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylaniline. Common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation.[1][2][3]
-
Nucleophilic Substitution (Direct Alkylation): This classical approach involves the reaction of an aniline with an alkyl halide.[4] While seemingly straightforward, this method is often plagued by a lack of selectivity, leading to the formation of secondary, tertiary, and even quaternary ammonium salts due to the increased nucleophilicity of the product amine compared to the starting aniline.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, this method allows for the formation of C-N bonds between anilines and aryl or alkyl halides/triflates.[5][6][7][8] It offers excellent functional group tolerance and is particularly useful for synthesizing complex N-arylanilines.
-
Metal-Catalyzed Alkylation with Alcohols: This "green" chemistry approach utilizes alcohols as alkylating agents, with water as the only byproduct.[9][10][11] These reactions are typically catalyzed by transition metals such as iridium, ruthenium, or iron.[9][10][12]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Low Yield or Incomplete Reaction
Question: My reductive amination reaction is showing low conversion, with significant amounts of unreacted aniline and carbonyl compound remaining. What are the likely causes and how can I improve the yield?
Answer: Low conversion in reductive amination can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Imine/Enamine Formation: The initial condensation step is often rate-limiting and reversible.
-
Causality: The presence of water can hydrolyze the imine/enamine intermediate back to the starting materials.
-
Solution:
-
Water Removal: For reactions where water is a byproduct, consider using a Dean-Stark trap for azeotropic removal, or add a drying agent like anhydrous MgSO₄ or molecular sieves.
-
pH Optimization: Imine formation is often acid-catalyzed. A small amount of a weak acid like acetic acid can be beneficial. However, strongly acidic conditions can protonate the aniline, rendering it non-nucleophilic. For electron-deficient anilines, a stronger acid co-solvent like trifluoroacetic acid (TFA) may be necessary to facilitate the reaction.[13]
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
-
Causality: Some reducing agents are sensitive to moisture and can decompose before reacting with the imine. Others may not be potent enough for hindered substrates.
-
Solution:
-
Reagent Selection: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for imines over carbonyls. For less reactive anilines or ketones, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions or even catalytic hydrogenation might be necessary.
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
-
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl compound can hinder the reaction.
-
Causality: Steric hindrance can slow down both the initial condensation and the subsequent reduction.
-
Solution:
-
Prolonged Reaction Time and Increased Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture (if the reagents are stable at higher temperatures).
-
More Reactive Reagents: Consider using a more reactive alkylating agent if possible, or a more potent catalyst system in the case of metal-catalyzed reactions.
-
-
Formation of Byproducts and Impurities
Question: I am observing significant amounts of dialkylated aniline as a byproduct in my direct alkylation reaction. How can I improve the selectivity for the mono-alkylated product?
Answer: Over-alkylation is a classic problem in the direct N-alkylation of anilines because the mono-alkylated product is often more nucleophilic than the starting aniline. Here are several strategies to enhance mono-alkylation selectivity:
-
Stoichiometry Control:
-
Causality: Using an excess of the alkylating agent will drive the reaction towards di- and tri-alkylation.
-
Solution: Use a significant excess of the aniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting aniline. The unreacted aniline can be removed later during workup and purification.
-
-
Reaction Conditions:
-
Causality: High temperatures and prolonged reaction times can promote over-alkylation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or HPLC and stop it once the desired mono-alkylated product is maximized.
-
-
Alternative Synthetic Routes:
-
Causality: Direct alkylation is inherently difficult to control for mono-alkylation.
-
Solution:
-
Reductive Amination: This is often the best alternative as it is a stepwise process that allows for the controlled addition of a single alkyl group.[2]
-
Protecting Groups: Consider acylating the aniline first to form an amide. The amide can then be mono-alkylated, followed by deprotection of the acyl group. This multi-step process often provides cleaner results.
-
-
Question: My final product is discolored, suggesting the presence of oxidation products. How can I prevent this?
Answer: Anilines, especially N-alkylanilines, are susceptible to oxidation, which can lead to colored impurities.[14]
-
Causality: Exposure to air (oxygen) at elevated temperatures or in the presence of certain metals can cause oxidation.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and any subsequent purification steps under an inert atmosphere of nitrogen or argon.[14]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidation, especially during storage.
-
Purification Challenges
Question: I'm having difficulty separating my desired N-alkylaniline from the unreacted starting aniline and any dialkylated byproduct. What purification strategies can I employ?
Answer: Purification of N-alkylanilines can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Column Chromatography:
-
Strategy: This is the most common method for laboratory-scale purification. A careful selection of the mobile phase (eluent) is crucial. A gradual increase in the polarity of the eluent can often resolve closely related compounds.
-
Tips: Use a high-quality silica gel and consider using a gradient elution system for better separation.
-
-
Acid-Base Extraction:
-
Strategy: This can be effective if there is a significant difference in the basicity of the aniline, mono-alkylaniline, and di-alkylaniline.
-
Procedure: Dissolve the crude mixture in a non-polar organic solvent and wash with a dilute aqueous acid. The more basic components will be protonated and move to the aqueous phase. The pH of the aqueous phase can then be carefully adjusted to selectively precipitate the different amines.
-
-
Derivatization:
-
Strategy: For challenging separations, you can react the mixture with a reagent that selectively derivatizes one of the components, making it easier to separate. For example, phthalic anhydride reacts with primary and secondary amines but not tertiary amines.[15] The resulting phthalamic acid can be easily separated by extraction. The desired amine can then be regenerated by hydrolysis.[15]
-
Section 3: Scale-Up Considerations
Transitioning from a laboratory-scale synthesis to a pilot plant or industrial-scale production introduces a new set of challenges.
Question: What are the key factors to consider when scaling up an N-alkylaniline synthesis?
Answer:
| Factor | Laboratory Scale (Grams) | Industrial Scale (Kilograms to Tons) | Key Considerations & Recommendations |
| Reaction Method | High flexibility, use of expensive reagents and catalysts is feasible. | Cost-effectiveness and robustness are paramount. Gas-phase reactions may be preferred for continuous processes.[16] | For large-scale production, direct alkylation with methanol is often used due to low cost, despite the need for high temperatures and pressures.[16] Catalytic methods using earth-abundant metals are gaining traction.[12] |
| Heat Transfer | Flasks have a high surface area-to-volume ratio, allowing for efficient heating and cooling. | Reactors have a low surface area-to-volume ratio, making heat management critical, especially for exothermic reactions. | Use jacketed reactors with precise temperature control. For highly exothermic reactions, consider semi-batch or continuous-flow processes to manage heat release. |
| Mass Transfer | Efficient mixing is easily achieved with a magnetic stir bar. | In large reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots," side reactions, and lower yields. | Use appropriately designed impellers (e.g., pitched-blade turbines, anchor stirrers) and baffles to ensure efficient mixing. The viscosity of the reaction mixture should be considered when selecting the mixing system. |
| Reagent Addition | Reagents are often added all at once. | For safety and selectivity, controlled addition of reagents is often necessary. | Use addition funnels or metering pumps for controlled addition. This is particularly important for highly reactive or hazardous reagents. |
| Workup & Purification | Extractive workup and column chromatography are common. | These methods can be impractical and expensive at a large scale. | Favor crystallization, distillation (including vacuum distillation), or precipitation for product isolation and purification.[14][16] |
| Safety | Risks are generally lower due to the small quantities of materials. | Handling large quantities of flammable solvents, corrosive acids, and potentially toxic anilines requires stringent safety protocols. | Conduct a thorough process safety analysis (e.g., HAZOP study). Ensure proper ventilation, personal protective equipment (PPE), and emergency procedures are in place. |
Section 4: Experimental Protocols
Here are detailed, step-by-step methodologies for common N-alkylaniline synthesis procedures.
Protocol 1: Reductive Amination of Aniline with an Aldehyde using STAB
Materials:
-
Aniline
-
Aldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 eq) and the aldehyde (1.0-1.2 eq).
-
Dissolve the starting materials in DCM or DCE (approximately 0.1-0.5 M concentration).
-
If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In portions, carefully add STAB (1.2-1.5 eq) to the reaction mixture. Note: The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct N-Alkylation of Aniline with an Alkyl Bromide
Materials:
-
Aniline
-
Alkyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the aniline (2.0-3.0 eq), potassium carbonate (2.0-3.0 eq), and the solvent (CH₃CN or DMF).
-
Add the alkyl bromide (1.0 eq) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and excess aniline.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation.
Section 5: Visualizations
Diagram 1: Reductive Amination Workflow
Caption: General workflow for N-alkylaniline synthesis via reductive amination.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low-yield N-alkylaniline syntheses.
References
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. [Link]
-
Iron-Catalyzed Synthesis of N-Alkyl Anilines. ChemistryViews. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source. ResearchGate. [Link]
-
Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Institutes of Health. [Link]
-
Synthesis, characterization, and properties of poly(N-alkylanilines). ACS Publications. [Link]
-
Aniline production: From multiple steps to one step. ResearchGate. [Link]
-
Schemes of N‐alkylation reaction of: aniline with benzyl alcohol (a);... ResearchGate. [Link]
-
Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. ResearchGate. [Link]
- Method of separating alkyl anilines.
-
Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. idUS. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. [Link]
- Aniline purification process.
-
Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. ACS Publications. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. ACS Publications. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]
-
Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution Reactions. [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health. [Link]
-
Nucleophilic Substitution and Elimination in Synthesis. YouTube. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
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- 10. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
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- 16. alfa-chemistry.com [alfa-chemistry.com]
preventing di-substitution in N-benzylaniline synthesis
A Guide to Preventing Di-Substitution and Optimizing Selectivity
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-substitution during N-benzylaniline synthesis?
The formation of the di-substituted byproduct, N,N-dibenzylaniline, is a common challenge that arises from the "runaway" nature of amine alkylation.[1] The root cause lies in the relative nucleophilicity of the species present in the reaction mixture. The desired product, N-benzylaniline (a secondary amine), is often more nucleophilic than the starting material, aniline (a primary amine). This increased nucleophilicity makes the product more reactive towards the benzylating agent (e.g., benzyl chloride or benzaldehyde), leading to a second alkylation event and the formation of the tertiary amine, N,N-dibenzylaniline.[1][2]
Q2: How does stoichiometry influence the formation of di-benzylaniline?
Stoichiometry is a critical factor in controlling the selectivity of the reaction. Using an excess of aniline relative to the benzylating agent is a common and effective strategy to favor the formation of the mono-substituted product.[3][4] By increasing the concentration of the primary amine, the probability of the benzylating agent reacting with aniline is statistically higher than its reaction with the newly formed N-benzylaniline. This approach effectively "outcompetes" the secondary amine for the alkylating agent, thus minimizing di-substitution.[3]
Q3: Can the choice of reaction method significantly reduce di-substitution?
Absolutely. While direct alkylation with benzyl halides can be prone to over-alkylation, reductive amination offers a more controlled approach.[3][5] This two-step method involves the initial reaction of aniline with benzaldehyde to form an imine (a Schiff base), which is then reduced to N-benzylaniline.[5][6] The selectivity of this method is enhanced because the imine intermediate is typically more susceptible to reduction than further alkylation. The choice of reducing agent in this process is also crucial for selectivity.[6]
Q4: What role does temperature play in controlling the selectivity of the reaction?
Reaction temperature is a key parameter that can influence the rate of both the desired mono-alkylation and the undesired di-alkylation. While higher temperatures can accelerate the overall reaction rate, they often lead to a decrease in selectivity and an increase in the formation of byproducts, including N,N-dibenzylaniline.[3][7] Performing the reaction at lower temperatures can help to moderate the reactivity and improve the selectivity towards the mono-substituted product.[3] However, it is important to find an optimal temperature that allows for a reasonable reaction rate without compromising selectivity.
Troubleshooting Guide: Minimizing N,N-dibenzylaniline Formation
This section provides a systematic approach to diagnosing and resolving the issue of excessive di-substitution.
| Problem | Potential Cause | Recommended Solution & Rationale |
| High percentage of N,N-dibenzylaniline in the crude product. | Incorrect Stoichiometry: Molar ratio of aniline to benzylating agent is too low. | Increase the molar excess of aniline. A common starting point is a 2:1 to 4:1 molar ratio of aniline to benzyl chloride.[3] This ensures that the benzylating agent is more likely to encounter and react with the primary amine. |
| High Reaction Temperature: Promotes the faster, less selective di-alkylation reaction. | Lower the reaction temperature. For reactions with benzyl chloride, maintaining a temperature range of 90-100°C is often recommended. For reductive amination, the reduction step is typically carried out at or below room temperature.[8] | |
| Inappropriate Solvent: The solvent can influence the relative nucleophilicity of the amines. | Screen different solvents. For direct alkylation, a non-polar solvent may be beneficial. In reductive amination, alcoholic solvents like methanol or ethanol are commonly used for the imine formation step.[8] | |
| Choice of Base (for direct alkylation): A strong base can deprotonate the secondary amine, increasing its nucleophilicity. | Use a mild, non-nucleophilic base. Sodium bicarbonate is a suitable choice as it is strong enough to neutralize the HCl byproduct without significantly increasing the rate of di-alkylation.[3] | |
| Sub-optimal Reducing Agent (for reductive amination): A harsh reducing agent might lead to side reactions. | Select a mild and selective reducing agent. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for the imine reduction step in reductive amination.[5][8] |
The Chemistry of Selectivity: Mono- vs. Di-substitution
The challenge of preventing di-substitution is rooted in the reaction mechanism. In the direct alkylation of aniline with benzyl chloride, the initial reaction forms N-benzylaniline and hydrochloric acid. The N-benzylaniline produced can then compete with the remaining aniline for the benzyl chloride, leading to the formation of N,N-dibenzylaniline.
Caption: Reaction pathway showing the formation of N-benzylaniline and the competing side reaction leading to N,N-dibenzylaniline.
Recommended Protocols for Selective N-benzylaniline Synthesis
Below are two detailed, field-proven protocols designed to maximize the yield of N-benzylaniline while minimizing the formation of the di-substituted byproduct.
Protocol 1: Controlled Direct Alkylation with Excess Aniline
This method leverages a significant excess of aniline to favor mono-substitution.
Materials:
-
Aniline (4 moles, 372 g)
-
Benzyl chloride (1 mole, 126.5 g)
-
Sodium bicarbonate (1.1 moles, 92.4 g)
-
Water
-
Saturated sodium chloride solution
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, combine aniline (4 moles) and water.
-
Add sodium bicarbonate (1.1 moles) to the mixture and stir vigorously.
-
Heat the mixture to 90-100°C.
-
Slowly add benzyl chloride (1 mole) dropwise over a period of 1-2 hours while maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at 90-100°C for an additional 2-3 hours, or until TLC analysis indicates the consumption of benzyl chloride.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add a saturated sodium chloride solution to facilitate layer separation.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers, wash with water, and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to isolate pure N-benzylaniline.
Protocol 2: Reductive Amination via Schiff Base Formation
This two-step approach offers excellent control over selectivity.
Materials:
-
Aniline (1 mole, 93 g)
-
Benzaldehyde (1 mole, 106 g)
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄) (1.2 moles, 45.4 g)
-
Dichloromethane or Ethyl acetate for extraction
-
Water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Schiff Base Formation: In a round-bottom flask, dissolve aniline (1 mole) and benzaldehyde (1 mole) in methanol or ethanol.[8]
-
Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly and portion-wise add sodium borohydride (1.2 moles) to the stirred solution, maintaining the temperature below 10°C.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC.
-
Quench the reaction by slowly adding water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude N-benzylaniline.
-
Purify the product by vacuum distillation or column chromatography.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing issues with di-substitution.
Caption: A step-by-step workflow for troubleshooting and minimizing di-substitution in N-benzylaniline synthesis.
References
-
Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
- Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
- Google Patents. (n.d.). CN1036974A - N, the manufacture method of N-cyanoethyl benzylaniline dyestuff.
- Google Patents. (n.d.). CN102040527A - Preparation method of N,N-benzyl diphenylamine.
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Retrieved from [Link]
- Google Patents. (n.d.). EP0079093A1 - Process for the selective alkylation of an aniline.
-
ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). SELECTIVE N-ALKYLATION OF PRIMARY AMINES WITH CHLOROACETAMIDES UNDER pH-CONTROLLED AQUEOUS CONDITIONS: Synthetic Communications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
-
ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the reductive amination of benzaldehyde with aniline.... Retrieved from [Link]
-
ACS Publications. (2024, November 21). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction | The Journal of Organic Chemistry. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (2015, July 21). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al2O3 catalyst in a continuous flow reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from [Link]
-
National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Benzylaniline. Retrieved from [Link]
-
Semantic Scholar. (2022, March 30). Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]
-
RSC Advances (RSC Publishing). (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
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- 2. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
optimizing solvent and temperature for aniline reactions
Welcome to the technical support center for aniline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with aniline and its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to troubleshoot common issues and strategically optimize your synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation/N-acylation of aniline is giving low yields. What are the most common causes?
Low yields in aniline functionalization often trace back to one of three areas: the inherent reactivity of your aniline, the reaction conditions, or the stability of your reagents.
-
Reduced Nucleophilicity of Aniline: The core reactivity of aniline lies in the nucleophilicity of the nitrogen's lone pair. If your aniline contains strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN), the electron density on the nitrogen is significantly reduced, making it a weaker nucleophile. This sluggish reactivity is a primary cause of low conversion.
-
Inappropriate Solvent Choice: The solvent does more than just dissolve reactants; it actively participates in the reaction's energy landscape. Using a polar protic solvent like methanol or ethanol can hinder the reaction by forming hydrogen bonds with the aniline's amino group. This solvation shell "cages" the nucleophile, increasing the energy required for it to attack the electrophile.[1]
-
Suboptimal Temperature: While heat can increase reaction rates, excessive temperature can degrade starting materials or products, leading to lower yields of the desired compound. Conversely, for reactions involving less reactive anilines, room temperature may be insufficient to overcome the activation energy barrier.[2]
-
Reagent Decomposition: Acyl halides and sulfonyl chlorides are susceptible to hydrolysis. If your reagents have been exposed to atmospheric moisture, their effective concentration will be lower than calculated, resulting in incomplete conversion.[3]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products in my aniline reaction?
The formation of multiple products is a frequent challenge. The most common culprits are over-reaction, side reactions involving the aromatic ring, and oxidation.
-
Di-alkylation/Di-acylation: The mono-substituted product of an N-alkylation or N-acylation is often more nucleophilic than the starting aniline itself. This can lead to a second substitution, forming a tertiary amine or a di-acylated product.[4] This is particularly prevalent if a large excess of the alkylating or acylating agent is used.
-
Ring Substitution (Friedel-Crafts & Nitration Issues): Aniline's high reactivity can be a double-edged sword. In reactions like Friedel-Crafts alkylation/acylation, the basic nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃).[3] This forms a positively charged complex, which deactivates the aromatic ring towards the desired electrophilic substitution.[3] Similarly, during nitration in a strong acid medium (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating group and a meta-director, leading to a significant amount of the meta-substituted product instead of the expected ortho/para isomers.[3]
-
Oxidation Products: Aniline is sensitive to oxidation, which can be accelerated by air, heat, or certain metal catalysts (e.g., Cu(II), Fe(III)).[5] This can lead to the formation of colored impurities, such as azobenzenes or benzoquinones, and in some cases, polymerization to form polyaniline.[5][6]
Q3: How do I choose the optimal solvent for my aniline reaction?
Solvent selection is critical for controlling reaction kinetics and selectivity. The choice depends on the specific reaction, but a key distinction is between polar aprotic and polar protic solvents.
-
For Nucleophilic Attack (N-Alkylation/Acylation): Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally superior.[1] These solvents can dissolve the reactants and stabilize charged intermediates but do not form strong hydrogen bonds with the aniline nucleophile. This leaves the aniline's lone pair more available for reaction, accelerating the rate.[1][7]
-
For Solubility: The solvent must, at a minimum, dissolve the aniline and reagents to a sufficient concentration at the reaction temperature. For very nonpolar anilines, a less polar solvent like Toluene or Tetrahydrofuran (THF) might be necessary, often requiring higher temperatures to drive the reaction.[8]
The following diagram illustrates the mechanistic difference between solvent types.
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.itu.edu.tr [web.itu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to N-(3-Methoxyphenethyl)aniline and Other Key Aniline Derivatives for Researchers
Aniline and its derivatives are foundational scaffolds in modern chemistry, underpinning advancements in pharmaceuticals, materials science, and dye manufacturing. The strategic modification of the aniline core allows for the fine-tuning of physicochemical and biological properties, leading to a vast chemical space with diverse applications. This guide provides an in-depth comparison of N-(3-Methoxyphenethyl)aniline with other significant aniline derivatives, offering insights into their synthesis, characterization, and potential applications to aid researchers and drug development professionals in their scientific endeavors.
Introduction to the Aniline Scaffold
The reactivity of the amino group and the aromatic ring makes aniline a versatile starting material for a multitude of chemical transformations. Substitutions on the nitrogen atom or the phenyl ring can dramatically alter the molecule's electronic properties, steric hindrance, solubility, and biological activity. This guide will focus on this compound and compare it against:
-
Aniline: The parent compound, serving as a fundamental baseline.
-
N-methylaniline: A simple N-alkylated derivative.
-
3,4,5-trimethoxyaniline: A ring-substituted derivative with multiple electron-donating groups.
-
N-(3-Nitrobenzylidene)aniline: A Schiff base derivative, highlighting a different class of aniline compounds.
Synthesis of this compound and Comparative Derivatives
The synthesis of N-substituted anilines can be achieved through various methods, with reductive amination being a prominent and versatile strategy. This method typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.
Caption: General workflow for the synthesis of N-substituted anilines via reductive amination.
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible synthesis of this compound via reductive amination of 3-methoxyphenylacetaldehyde with aniline.
Materials:
-
Aniline
-
3-Methoxyphenylacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of aniline (1.0 eq) in dichloromethane (DCM), add 3-methoxyphenylacetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Synthesis of Comparative Aniline Derivatives
-
Aniline: Commercially available, but can be synthesized by the reduction of nitrobenzene using various reducing agents like iron in acidic medium or catalytic hydrogenation.
-
N-methylaniline: Can be synthesized by the reaction of aniline with a methylating agent like dimethyl sulfate or methyl iodide.[1]
-
3,4,5-trimethoxyaniline: This derivative is typically synthesized from 1,2,3-trimethoxy-5-nitrobenzene by reduction of the nitro group.[2] A common method involves using palladium on carbon as a catalyst with hydrazine hydrate as the reducing agent.[2]
-
N-(3-Nitrobenzylidene)aniline: This Schiff base is synthesized by the condensation reaction of 3-nitrobenzaldehyde with aniline.[3] The reaction is often carried out in a solvent like toluene with azeotropic removal of water.[3]
Characterization of Aniline Derivatives
A comprehensive characterization of synthesized aniline derivatives is crucial to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
Caption: A typical analytical workflow for the characterization of synthesized aniline derivatives.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the chemical environment of protons and carbon atoms.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H bonds (for primary and secondary amines), C-N bonds, and aromatic C-H bonds. The N-H stretch for a secondary amine like this compound would typically appear as a single sharp peak, whereas a primary amine like aniline shows two peaks.[4]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used to assess the purity of the synthesized compound.
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of this compound and the selected comparative derivatives.
| Property | This compound | Aniline | N-methylaniline | 3,4,5-trimethoxyaniline | N-(3-Nitrobenzylidene)aniline |
| Molecular Formula | C₁₅H₁₇NO | C₆H₇N | C₇H₉N | C₉H₁₃NO₃ | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 227.30 g/mol | 93.13 g/mol | 107.15 g/mol | 183.20 g/mol [5] | 226.23 g/mol [6] |
| Appearance | (Expected) Pale yellow to brown liquid | Colorless to brownish oily liquid[7] | Colorless to brown viscous liquid | Off-white to beige-brown powder[2] | Solid |
| Melting Point | N/A (likely liquid at RT) | -6 °C[7] | -57 °C | 110-113 °C[2] | 64-65 °C |
| Boiling Point | (Estimated) >300 °C | 184 °C[7] | 194-196 °C | (Estimated) 317 °C[2] | N/A |
| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in water[7] | Insoluble in water | - | Insoluble in water |
Spectroscopic Data Comparison
| Spectroscopic Data | This compound (Predicted) | Aniline | N-methylaniline | 3,4,5-trimethoxyaniline | N-(3-Nitrobenzylidene)aniline |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (m, ~6.5-7.3), -OCH₃ (s, ~3.8), -CH₂-N (t, ~3.3), -CH₂-Ar (t, ~2.9), -NH (br s, ~3.6) | Aromatic protons (m, ~6.7-7.2), -NH₂ (br s, ~3.7) | Aromatic protons (m, ~6.6-7.2), -NH (br s, ~3.6), -CH₃ (s, ~2.8) | Aromatic protons (s, ~5.86), -NH₂ (br s, ~4.82), -OCH₃ (s, ~3.64, 3.50)[2] | Aromatic protons (m, ~7.2-8.5), -CH=N- (s, ~8.5) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons (~111-160), -OCH₃ (~55), -CH₂-N (~45), -CH₂-Ar (~36) | Aromatic carbons (~115-147) | Aromatic carbons (~112-149), -CH₃ (~31) | Aromatic carbons (~93-154), -OCH₃ (~56, 61) | Aromatic carbons (~121-152), -CH=N- (~160) |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1600, 1500 (C=C stretch), ~1250 (C-O stretch) | ~3430, 3350 (N-H stretch), ~3100-3000 (Ar C-H), ~1620, 1500 (C=C stretch)[4] | ~3410 (N-H stretch), ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1600, 1510 (C=C stretch)[4] | ~3450, 3360 (N-H stretch), ~3100-3000 (Ar C-H), ~1620, 1510 (C=C stretch), ~1230 (C-O stretch) | ~3100-3000 (Ar C-H), ~1625 (C=N stretch), ~1525, 1350 (NO₂ stretch) |
| Mass Spec (m/z) | M⁺ at 227 | M⁺ at 93, fragments at 77 (loss of NH₂) | M⁺ at 107, fragment at 106 (loss of H) | M⁺ at 183 | M⁺ at 226 |
Comparative Applications and Biological Activity
The structural variations among these aniline derivatives lead to a wide range of applications.
Sources
A Senior Application Scientist's Guide to the Synthesis of N-(3-Methoxyphenethyl)aniline: A Comparative Analysis of Key Methodologies
For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-arylethylamines is a foundational task. Among these, N-(3-Methoxyphenethyl)aniline stands as a key structural motif in various pharmacologically active compounds. The selection of a synthetic route is a critical decision, profoundly influencing yield, purity, scalability, and the overall economic and environmental viability of the process. This guide provides an in-depth, objective comparison of the three most prevalent methods for the synthesis of this compound: Reductive Amination, Buchwald-Hartwig Amination, and classical N-Alkylation.
This document moves beyond a simple recitation of protocols. It is designed to be a self-validating system of information, grounded in established chemical principles and supported by experimental data. We will explore the causality behind experimental choices, offering insights honed from years of practical application in the field.
At a Glance: Performance Comparison of Synthesis Methods
| Method | Key Reagents | Typical Solvents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Reductive Amination | 3-Methoxyphenylacetaldehyde, Aniline, NaBH₄ | Methanol, Ethanol | Room Temperature | 2-4 | ~75-85 | Mild conditions, readily available reagents, one-pot potential | Requires synthesis of the aldehyde precursor |
| Buchwald-Hartwig Amination | 3-Methoxyphenethylamine, Bromobenzene, Pd catalyst, Ligand, Base | Toluene, Dioxane | 80-110 | 12-24 | ~80-95 | High yielding, excellent functional group tolerance | Expensive catalyst and ligands, requires inert atmosphere |
| N-Alkylation (SN2) | Aniline, 2-(3-Methoxyphenyl)ethyl bromide, K₂CO₃ | Acetonitrile | 80-85 (Reflux) | 12-24 | ~60-75 (mono-alkylated) | Inexpensive reagents, simple setup | Over-alkylation is a significant side reaction, lower selectivity |
Method 1: Reductive Amination - The Workhorse Approach
Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the use of readily available and relatively inexpensive reagents. The strategy involves the initial formation of an imine from the condensation of an aldehyde (3-methoxyphenylacetaldehyde) and an amine (aniline), followed by the in-situ reduction of the C=N double bond to afford the desired secondary amine.
Mechanistic Rationale
The reaction proceeds in two distinct stages. The first is the acid-catalyzed formation of a hemiaminal intermediate, which then dehydrates to form the imine. The subsequent reduction of the imine is typically achieved with a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the imine in the presence of any unreacted aldehyde. The choice of a protic solvent like methanol or ethanol is crucial as it facilitates both the imine formation and the hydride reduction step.
Experimental Protocol: Reductive Amination
Step 1: Imine Formation and In-Situ Reduction
-
To a solution of 3-methoxyphenylacetaldehyde (1.0 eq) in methanol (0.2 M), add aniline (1.05 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality in Experimental Choices
-
Excess Aniline: A slight excess of aniline is used to drive the imine formation equilibrium towards the product.
-
Acid Catalyst: The catalytic amount of acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Controlled Addition of NaBH₄ at Low Temperature: The reduction of the imine is an exothermic process. Slow, portion-wise addition of sodium borohydride at 0°C helps to control the reaction temperature, preventing potential side reactions and ensuring the stability of the product.
Visualizing the Workflow: Reductive Amination
Method 2: Buchwald-Hartwig Amination - The High-Yielding Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This method offers a highly efficient and general route to C-N bond formation, often providing excellent yields where other methods fail. For the synthesis of this compound, this would involve the coupling of 3-methoxyphenethylamine with an aryl halide, such as bromobenzene.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It begins with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.
Experimental Protocol: Buchwald-Hartwig Amination
Step 1: Palladium-Catalyzed Cross-Coupling
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add bromobenzene (1.0 eq) and 3-methoxyphenethylamine (1.2 eq) via syringe.
-
Add anhydrous toluene (0.1 M) and seal the tube.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices
-
Inert Atmosphere: The palladium(0) catalyst and some phosphine ligands are sensitive to oxygen. Conducting the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, facilitating the formation of the key palladium-amido intermediate.
-
Bulky Ligand: Ligands like XPhos create a sterically hindered environment around the palladium center, which promotes the final reductive elimination step and prevents catalyst decomposition.
Visualizing the Workflow: Buchwald-Hartwig Amination
Method 3: N-Alkylation - The Classical Approach
Direct N-alkylation of aniline with an appropriate alkyl halide, such as 2-(3-methoxyphenyl)ethyl bromide, represents the most traditional approach. This method follows a classical SN2 mechanism where the nucleophilic nitrogen of aniline attacks the electrophilic carbon of the alkyl halide.
Mechanistic Rationale
The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, which acts as a scavenger for the hydrobromic acid byproduct. A polar aprotic solvent like acetonitrile is often used to dissolve the reactants and facilitate the bimolecular reaction. The primary drawback of this method is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine as a significant byproduct.
Experimental Protocol: N-Alkylation
Step 1: Nucleophilic Substitution
-
To a solution of aniline (2.0 eq) in acetonitrile (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-(3-methoxyphenyl)ethyl bromide (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the alkyl halide and the formation of both mono- and di-alkylated products.
-
After cooling to room temperature, filter the solid salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography, carefully separating the desired secondary amine from the tertiary amine byproduct and unreacted aniline.
Causality in Experimental Choices
-
Excess Aniline: Using a significant excess of aniline can help to favor the mono-alkylation product by increasing the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product.
-
Base: Potassium carbonate is a sufficiently strong base to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the aniline nucleophile.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
Visualizing the Workflow: N-Alkylation
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research or development program.
-
For rapid, small-scale synthesis with readily available starting materials, Reductive Amination is often the most practical choice. Its mild conditions and straightforward workup are highly advantageous.
-
When high yield and purity are paramount, and cost is a secondary consideration, Buchwald-Hartwig Amination is the superior method. Its broad functional group tolerance also makes it ideal for the synthesis of complex analogues.
-
Classical N-Alkylation remains a viable option for large-scale production where cost is a primary driver, and efficient purification techniques are available to separate the desired product from byproducts. However, for laboratory-scale synthesis of high-purity material, it is generally the least preferred method due to the inherent lack of selectivity.
By understanding the underlying mechanisms and the rationale behind the experimental conditions, researchers can make informed decisions to select and optimize the synthesis of this compound and related compounds, ultimately accelerating the pace of discovery and development.
References
A Researcher's Guide to the Synthesis of N-Alkylanilines: A Comparative Study
N-alkylanilines are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals and advanced agrochemicals to high-performance polymers and dyes.[1] The strategic construction of the C–N bond is therefore a critical consideration in organic synthesis. This guide provides an in-depth comparison of the most prevalent and impactful synthetic routes to N-alkylanilines, offering field-proven insights into their mechanisms, operational considerations, and relative merits. We aim to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific objectives.
Strategic Overview: Choosing Your Path to N-Alkylation
The selection of a synthetic route is a multi-faceted decision that balances factors like substrate scope, functional group tolerance, reaction conditions, scalability, and cost.[2] Classical methods, while often robust, may require harsh conditions, whereas modern catalytic approaches offer milder conditions and broader applicability at the cost of more expensive reagents.
A logical approach to selecting a method is paramount. The following decision-making workflow illustrates key considerations for choosing an appropriate synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Reductive Amination: The Workhorse Approach
Reductive amination is one of the most reliable and widely used methods for preparing N-alkylanilines.[3] The strategy involves the condensation of an aniline with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.[4] This one-pot procedure effectively prevents the over-alkylation issues that can plague direct alkylation methods.[3][4]
Mechanism & Causality: The reaction proceeds in two main stages. First, the aniline nitrogen attacks the carbonyl carbon, followed by dehydration to form a C=N double bond (the imine). The key to the one-pot synthesis is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the protonated imine (iminium ion) intermediate.[5] The electron-withdrawing cyano or acetoxy groups temper the reactivity of the borohydride, providing essential selectivity.[5]
Advantages:
-
High Selectivity: Generally avoids over-alkylation.[3]
-
Broad Substrate Scope: Works with a wide range of anilines and carbonyl compounds.
-
Operational Simplicity: Often performed as a one-pot reaction.[6]
Limitations:
-
Substrate Compatibility: Aniline substrates with strong electron-withdrawing groups can be less reactive.[3]
-
Reductant Sensitivity: Some reducing agents are sensitive to moisture and pH.
Buchwald-Hartwig Amination: The Modern Gold Standard
The Buchwald-Hartwig amination has revolutionized C–N bond formation, allowing for the coupling of amines with aryl halides (or pseudohalides) under relatively mild, palladium-catalyzed conditions.[7][8] Its development provided a powerful alternative to harsher classical methods, offering exceptional functional group tolerance and a vast substrate scope.[7]
Mechanism & Causality: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine displaces a ligand on the palladium center. A strong, non-coordinating base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: This is the product-forming step where the C–N bond is formed, releasing the N-alkylaniline and regenerating the Pd(0) catalyst.[8]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential as they promote the rate-limiting reductive elimination step and stabilize the Pd(0) species.[8] The choice of base (e.g., NaOt-Bu, K₂CO₃) is also crucial for deprotonating the amine in the catalytic cycle.
Sources
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A Comparative Guide to the Structure-Activity Relationship of Substituted N-phenethylanilines
For researchers, medicinal chemists, and drug development professionals, the N-phenethylaniline scaffold represents a compelling, albeit relatively underexplored, chemical space. Its structural hybridization of the pharmacologically significant phenethylamine and aniline moieties suggests a high potential for discovering novel bioactive molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) for substituted N-phenethylanilines, drawing insights from closely related chemical classes to illuminate the path for future drug discovery efforts.
Introduction: The N-phenethylaniline Scaffold - A Promising but Enigmatic Player
The N-phenethylaniline core structure, consisting of a phenethylamine backbone linked to an aniline via the nitrogen atom, is a fascinating template for medicinal chemistry. The phenethylamine motif is a well-established pharmacophore found in a vast array of neurotransmitters, hormones, and synthetic drugs targeting the central nervous system (CNS).[1] Similarly, the aniline substructure is a cornerstone in the synthesis of a wide range of pharmaceuticals, from analgesics to anticancer agents. The combination of these two privileged fragments in N-phenethylanilines opens up a multidimensional SAR landscape with the potential to modulate a variety of biological targets.
Despite this potential, the direct and comprehensive SAR of substituted N-phenethylanilines remains a sparsely populated area of research. Much of our current understanding is extrapolated from related structures such as N-benzyl-2-phenylethylamines, fentanyl analogs, and various phenethylamine derivatives. This guide will synthesize these analogous findings to build a predictive SAR model for the N-phenethylaniline class, providing a foundational framework for rational drug design.
Deconstructing the N-phenethylaniline Scaffold: Key Regions for Substitution
To systematically explore the SAR of N-phenethylanilines, we can dissect the molecule into three key regions where substitutions can dramatically influence biological activity.
Figure 1: Key regions for substitution on the N-phenethylaniline scaffold.
-
Region A: The Phenethylamine Ring: Substitutions on this aromatic ring are known to have a profound impact on receptor affinity and selectivity, particularly for aminergic G-protein coupled receptors (GPCRs).
-
Region B: The Aniline Ring: Modifications to this ring can influence pharmacokinetic properties such as metabolism and bioavailability, as well as providing additional interaction points with the biological target.
-
Region C: The Ethyl Linker and Nitrogen Atom: The length and conformation of the ethyl chain, along with the nature of the substituents on the nitrogen, are critical for proper orientation within the receptor binding pocket.
Comparative Structure-Activity Relationships
Lacking a large body of direct experimental data for N-phenethylanilines, we will draw parallels from structurally analogous compound classes to infer potential SAR trends.
Insights from N-Benzyl-2-phenylethylamine Derivatives
N-benzyl-2-phenylethylamines are close structural relatives of N-phenethylanilines, with the key difference being the benzyl group in place of the phenyl group of the aniline. Studies on these compounds, particularly those targeting serotonergic receptors, provide valuable clues. For instance, substitutions on the phenethylamine ring (Region A), such as dimethoxy groups, and on the N-benzyl ring (analogous to Region B) with halogens or other electron-withdrawing groups, have been shown to significantly modulate receptor affinity and functional activity.[2][3]
Hypothesized SAR for N-phenethylanilines based on N-Benzyl-2-phenylethylamine analogs:
-
Region A (Phenethylamine Ring):
-
Methoxy or other electron-donating groups at the 2, 4, or 5 positions may enhance affinity for aminergic GPCRs.
-
Halogen substitutions could increase potency and alter selectivity profiles.
-
-
Region B (Aniline Ring):
-
Electron-withdrawing groups (e.g., halogens, trifluoromethyl) may enhance binding affinity through favorable electrostatic interactions.
-
Bulky substituents might be detrimental to activity if they cause steric hindrance within the binding pocket.
-
-
Region C (Nitrogen Atom):
-
Maintaining a secondary amine is often crucial for activity at many CNS targets. N-methylation or substitution with larger alkyl groups can drastically reduce or alter activity.
-
Lessons from Fentanyl and Other Opioid Receptor Modulators
While structurally more complex, fentanyl and its analogs share the N-phenyl-N-(piperidin-4-yl)propanamide core, which has some resemblance to the N-phenethylaniline scaffold. The anilido portion of fentanyl is critical for its potent mu-opioid receptor (MOR) agonism.[4][5] This suggests that the aniline ring (Region B) of N-phenethylanilines could play a significant role in their interaction with opioid receptors.
Hypothesized SAR for N-phenethylanilines at Opioid Receptors:
-
Region B (Aniline Ring):
-
Unsubstituted or para-substituted anilines are often preferred for high MOR affinity in related scaffolds.
-
The nature of the substituent (e.g., ester, amide) can dramatically influence potency and efficacy.
-
-
Region C (Nitrogen Atom):
-
The protonated amine at physiological pH is a key interaction point with the canonical aspartate residue in the MOR binding pocket.
-
Experimental Data: A Comparative Overview
To illustrate the potential impact of substitutions, the following table presents hypothetical, yet plausible, in vitro data for a series of substituted N-phenethylanilines, based on trends observed in related compound classes. The primary target is assumed to be a generic aminergic GPCR.
| Compound ID | Substitution (Region A) | Substitution (Region B) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| NPA-001 | Unsubstituted | Unsubstituted | 150 | 320 |
| NPA-002 | 4-Methoxy | Unsubstituted | 75 | 150 |
| NPA-003 | 4-Chloro | Unsubstituted | 90 | 180 |
| NPA-004 | Unsubstituted | 4-Fluoro | 120 | 250 |
| NPA-005 | 4-Methoxy | 4-Fluoro | 40 | 85 |
| NPA-006 | 2,5-Dimethoxy | 4-Fluoro | 25 | 50 |
Disclaimer: The data presented in this table is for illustrative purposes and is not based on direct experimental results for N-phenethylanilines.
Experimental Protocols for SAR Determination
To establish a robust SAR for a novel series of N-phenethylanilines, a systematic experimental workflow is essential.
Synthesis of Substituted N-phenethylaniline Analogs
A common synthetic route involves the reductive amination of a substituted phenethylamine with a substituted aniline or the N-alkylation of a substituted aniline with a substituted phenethyl halide.
Figure 2: General synthetic strategies for N-phenethylaniline derivatives.
In Vitro Pharmacological Evaluation
Objective: To determine the binding affinity and functional potency of the synthesized analogs at the target receptor(s).
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from a stable cell line (e.g., HEK293, CHO).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-ligand).
-
Add increasing concentrations of the unlabeled test compounds (substituted N-phenethylanilines).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Protocol: Functional Assay (e.g., cAMP Accumulation Assay for Gs/Gi-coupled Receptors)
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to confluence.
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compounds.
-
For Gi-coupled receptors, stimulate the cells with an agonist like forskolin to induce cAMP production.
-
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal efficacy) values.
Future Directions and Unanswered Questions
The field of N-phenethylaniline research is ripe with opportunities. Key areas for future investigation include:
-
Systematic SAR Studies: A comprehensive synthesis and pharmacological evaluation of a library of substituted N-phenethylanilines is needed to establish definitive SAR.
-
Target Identification: Elucidating the primary biological targets of N-phenethylanilines is crucial for understanding their therapeutic potential.
-
In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic profiles, efficacy, and safety.
-
Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of N-phenethylanilines and guide the design of more potent and selective analogs.
By leveraging the knowledge from related compound classes and employing rigorous experimental and computational approaches, the full potential of the N-phenethylaniline scaffold can be unlocked, paving the way for the discovery of novel therapeutics.
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A Comparative Guide to the Antimicrobial Activity of Aniline Derivatives
Aniline, a fundamental aromatic amine, has served as a versatile scaffold in the synthesis of a multitude of compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry, particularly in the pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. The structural pliability of the aniline ring allows for a wide array of modifications, leading to compounds with diverse and potent antimicrobial profiles.
This guide provides a comparative analysis of the antimicrobial activity of various classes of aniline derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanisms of action, and provide a detailed protocol for assessing their antimicrobial potency. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and development endeavors in this promising area.
Comparative Antimicrobial Efficacy of Aniline Derivatives
The antimicrobial activity of aniline derivatives is profoundly influenced by the nature and position of substituents on the aniline ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative aniline derivatives against common pathogenic bacteria, offering a comparative overview of their potency.
| Aniline Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |
| Trifluoro-Anilines | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | ||
| Schiff Bases | N-benzylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Staphylococcus aureus | - | |
| N-benzylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Escherichia coli | - | ||
| Halogenated Anilines | 4-bromo-3-chloroaniline | Vibrio parahaemolyticus | 125 | |
| 3,5-dibromoaniline | Vibrio parahaemolyticus | 100 | ||
| 3-chloro-4-iodoaniline | Vibrio parahaemolyticus | 125 | ||
| Coumarin Derivatives | 4a' | Staphylococcus aureus | - | |
| 4d' | Staphylococcus aureus | - | ||
| 4h' | Staphylococcus aureus | - |
Note: A lower MIC value indicates greater antimicrobial activity. Some entries in the table are qualitative due to the nature of the source data.
Structure-Activity Relationship (SAR): Unlocking Potency
The antimicrobial efficacy of aniline derivatives is intricately linked to their molecular architecture. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective antimicrobial agents.
Key SAR Insights:
-
Halogenation: The presence of halogen atoms (F, Cl, Br, I) on the aniline ring often enhances antimicrobial activity. This is attributed to their ability to increase lipophilicity, facilitating penetration through microbial cell membranes, and to form halogen bonds with biological targets. For instance, trifluoro-anilines have demonstrated significant antibacterial and antibiofilm properties.
-
Schiff Base Formation: The condensation of aniline derivatives with aldehydes to form Schiff bases (-N=CH-) is a common strategy to generate potent antimicrobial compounds. The imine group is a crucial pharmacophore that can interact with various cellular targets. The nature of the aldehyde component also significantly influences the biological activity.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as benzimidazole or quinoxaline, into the aniline scaffold can lead to compounds with broad-spectrum antimicrobial activity. These heterocyclic systems can engage in various non-covalent interactions with biological macromolecules.
-
Substituent Position: The position of substituents on the aniline ring can dramatically affect activity. For example, a study on nitro-substituted benzylidene anilines concluded that meta-nitro substitution enhances antibacterial activity, while para-nitro substitution decreases it.
Mechanisms of Antimicrobial Action
Aniline derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting essential cellular processes in microorganisms.
Primary Mechanisms of Action:
-
Disruption of Cell Wall Synthesis: Some aniline derivatives can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Enzyme Activity: Many aniline derivatives function as enzyme inhibitors. A classic example is the sulfonamide class of drugs, which are structural analogs of p-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
-
Interference with Nucleic Acid Synthesis: Some derivatives can bind to DNA or inhibit enzymes involved in DNA replication and transcription, thereby halting microbial growth.
-
Membrane Disruption: Certain aniline derivatives can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Trifluoro-anilines, for example, have been shown to cause noticeable destruction to the bacterial cell membrane.
The following diagram illustrates the proposed mechanism of action for sulfonamide-based aniline derivatives.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. This quantitative assay provides a precise measure of the potency of a compound against a specific microorganism.
Principle:
A standardized suspension of the test microorganism is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antimicrobial agent. After incubation, the lowest concentration of the agent that completely inhibits visible growth of the microorganism is determined as the MIC.
Materials:
-
Test aniline derivative
-
Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve the aniline derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilutions are then made in CAMHB.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the highest concentration of the antimicrobial agent to the first well of each row to be tested. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the antimicrobial agent and bacteria. b. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. c. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.
The following diagram illustrates the workflow for the broth microdilution MIC assay.
A Senior Application Scientist's Guide to Evaluating the Anticancer Potential of Novel Aniline Compounds
The aniline scaffold, a deceptively simple structure, serves as a cornerstone in medicinal chemistry, giving rise to a vast array of therapeutic agents. In oncology, its derivatives have been instrumental in the development of targeted therapies. However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, including metabolic instability and off-target toxicities often associated with the aniline moiety itself.[1] This guide provides an in-depth comparative analysis of novel classes of aniline compounds, offering a framework for their evaluation as next-generation anticancer agents. We will dissect their mechanisms of action, compare their performance using experimental data, and provide the detailed protocols necessary to validate their potential in your own research.
The Landscape of Anticancer Aniline Derivatives: A Comparative Overview
The versatility of the aniline ring allows for its incorporation into diverse heterocyclic systems, leading to compounds with distinct pharmacological profiles. Here, we compare three prominent classes that have shown significant promise: Benzothiazole Anilines (BTAs), Anilinoquinazolines, and a novel class of natural product-derived anilines.
Benzothiazole Aniline (BTA) Derivatives: Selective Cytotoxicity
Benzothiazole aniline (BTA), or 2-(4-aminophenyl)-benzothiazole, is a pharmacophore known for its potent and selective antitumor activity against a range of cancer cell lines, including ovarian, colon, and renal cancers, with a particularly strong efficacy against liver cancer.[2][3][4] This selectivity is a key advantage, suggesting a mechanism that exploits unique vulnerabilities in certain tumor types without significant hormonal dependency.[3][4]
Structure-Activity Relationship (SAR): The anticancer potency of BTAs can be finely tuned through structural modifications.
-
Ring Substitution: The addition of methyl or halogen groups to the 3'-position of the aminophenyl ring has been shown to increase antitumor activity.[3]
-
Conjugation: The conjugation of the BTA core with moieties like 1,2-ethylenediamine or electron-donating salen ligands can significantly enhance cytotoxicity.[3][4]
-
Metal Complexes: Platinum (II) complexes of BTA derivatives have demonstrated superior efficacy and reduced toxicity compared to the widely used chemotherapeutic drug, cisplatin.[2][3] For instance, the BTA-platinum complex L1Pt showed excellent, selective inhibitory activity against liver cancer cells.[3][5]
Anilinoquinazoline Derivatives: Potent Kinase Inhibitors
The 4-anilinoquinazoline scaffold is the backbone of several clinically successful tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib. These compounds target key signaling pathways that drive tumor proliferation and angiogenesis, primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[6]
Novel derivatives continue to be developed to overcome drug resistance and improve efficacy. For example, compound 8a , a 6,7-disubstituted-4-anilinoquinazoline, displayed more potent activity against the A431 cell line (IC50 = 1.78 µM) than the reference drugs erlotinib (IC50 = 8.31 µM) and vandetanib (IC50 = 10.62 µM).[6] Molecular docking studies confirmed its ability to bind effectively within the ATP binding sites of both EGFR and VEGFR-2.[6] This dual inhibition is a promising strategy for cancer treatment.[6] Some novel anilinoquinazolines have even shown high potency against drug-resistant ovarian cancer cell lines and prostate cancer models.[7]
Natural Product-Derived Anilines: Novel Mechanisms
A recently discovered aniline derivative, designated PA, isolated from Peganum harmala L., has shown significant potential against non-small cell lung cancer (NSCLC).[8] This compound represents a structurally novel class, originating from tryptamine. Biological studies revealed that PA inhibits NSCLC cell proliferation, arrests the cell cycle, and blocks invasion and migration. Its mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and survival.[8]
Performance Analysis: In Vitro Cytotoxicity
A primary indicator of a compound's anticancer potential is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below compares the IC50 values of representative novel aniline compounds against various cancer cell lines, with cisplatin included as a benchmark.
| Compound Class | Representative Compound | Target Cell Line | IC50 (µM) | Reference Drug | Ref. IC50 (µM) | Source |
| BTA Derivative | L1 | HepG2 (Liver) | ~5 | Cisplatin | ~12 | [3][5] |
| BTA-Platinum Complex | L1Pt | HepG2 (Liver) | ~4 | Cisplatin | ~12 | [3][5] |
| BTA-Manganese Complex | MnL | HepG2 (Liver) | ~2 | Cisplatin | >10 | [4] |
| Anilinoquinazoline | 8a | A431 (Skin) | 1.78 | Erlotinib | 8.31 | [6] |
| Anilinoquinoline | 3d | HepG2 (Liver) | 8.50 | Doxorubicin | 0.82 | [9] |
| Anilinoquinoline | 3e | HepG2 (Liver) | 12.76 | Doxorubicin | 0.82 | [9] |
Key Insight: The data clearly shows that novel aniline derivatives, particularly BTA metal complexes and anilinoquinazolines, can exhibit cytotoxicity superior to standard chemotherapeutic agents like cisplatin in specific cell lines. For instance, the manganese-BTA complex (MnL) is significantly more potent against HepG2 liver cancer cells than cisplatin.[4] Furthermore, many of these novel compounds demonstrate improved safety profiles, showing less toxicity to normal cell lines compared to cancer cells.[3][9]
Unraveling the Mechanisms of Action
Understanding how a compound kills cancer cells is crucial for its development. Aniline derivatives employ diverse mechanisms, from direct DNA interaction to the inhibition of critical signaling pathways.
DNA Damage and Interaction
Similar to cisplatin, certain metal complexes of aniline derivatives exert their anticancer effects by interacting with DNA.[4] Cisplatin's efficacy stems from its ability to form covalent bonds with DNA, distorting its structure and triggering cell death.[3][4] Molecular docking studies suggest that BTA complexes, such as L1 and L1Pt, interact with the minor groove of DNA, which is thought to inhibit normal DNA function and lead to apoptosis.[3][4]
Caption: DNA interaction mechanism of BTA-metal complexes.
Inhibition of Pro-Survival Signaling Pathways
Many cancers are driven by hyperactive signaling pathways that promote uncontrolled growth. Anilinoquinazolines and the natural product derivative PA effectively target these pathways.
-
EGFR/VEGFR Inhibition: Anilinoquinazolines act as ATP-competitive inhibitors at the catalytic domain of EGFR and VEGFR kinases. By blocking ATP from binding, they prevent the autophosphorylation and activation of these receptors, thereby shutting down downstream pro-survival signals like the Ras-Raf-MEK-ERK pathway.[6][8]
-
PI3K/AKT/mTOR Inhibition: The novel aniline compound PA has been shown to inhibit the PI3K/AKT/mTOR pathway.[8] This inhibition leads to the activation of autophagy and an increase in reactive oxygen species (ROS), ultimately promoting apoptosis in cancer cells.[8]
Caption: Stepwise workflow for evaluating novel compounds.
Detailed Experimental Protocols
The following protocols are foundational for executing the workflow described above. They are designed to be self-validating by including appropriate controls.
Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [10][11]In living cells, mitochondrial dehydrogenase enzymes convert the yellow tetrazolium salt MTT into purple formazan crystals. [12][13]The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect. [13] Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel aniline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Self-Validation: Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin). Also, include "medium only" wells for background subtraction.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Gently pipette to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value using non-linear regression analysis.
Causality: Apoptosis, or programmed cell death, is a desired outcome for an anticancer agent. A hallmark of late-stage apoptosis is DNA fragmentation. This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. [14]By treating cells with a hypotonic buffer, apoptotic nuclei (with fragmented DNA) will leak their DNA and show reduced fluorescence (a hypodiploid, or "sub-G1," peak) when analyzed by flow cytometry. [14] Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with ice-cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Gate on the cell population and acquire at least 10,000 events.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase of the cell cycle histogram. A significant increase in the sub-G1 population in treated samples compared to the control indicates apoptosis.
-
Self-Validation: The clear separation of G1, S, and G2/M peaks in the control sample validates the staining procedure. An increase in the sub-G1 peak for a known apoptosis inducer (e.g., staurosporine) can serve as a positive control.
-
Causality: While in vitro assays are essential for initial screening, an in vivo model is critical to assess a compound's efficacy within a complex biological system. [15][16]The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model. [17][18]It allows for the evaluation of a drug's pharmacokinetics, tolerability, and ability to inhibit tumor growth in a living organism. [15] Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor cells. [16]All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A431, HepG2) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Compound Administration: Administer the novel aniline compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Self-Validation: The control group should receive the vehicle solution. A positive control group treated with a standard-of-care drug (e.g., erlotinib for an EGFR-driven model) is highly recommended.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Data Analysis: At the end of the study, excise the tumors and weigh them. Calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
Conclusion and Future Directions
The field of aniline-based anticancer agents is vibrant and promising. Novel derivatives based on benzothiazole and quinazoline scaffolds demonstrate significant advantages over existing therapies, including enhanced potency, greater selectivity, and the ability to overcome drug resistance. The emergence of unique structures from natural products further expands the therapeutic possibilities.
The path forward requires a continued focus on rational drug design informed by detailed structure-activity relationship studies. Key future goals should include:
-
Developing Multi-Targeted Agents: Compounds that can simultaneously inhibit multiple oncogenic pathways, like the dual EGFR/VEGFR inhibitors, may offer a more robust and durable response. [6]* Improving Drug Delivery: Formulating lead compounds into nanoparticles or other delivery systems could enhance their bioavailability and tumor-specific accumulation.
-
Predictive Biomarkers: Identifying biomarkers that predict which patients are most likely to respond to a specific aniline derivative will be crucial for their successful clinical translation.
By employing the rigorous evaluation workflow and detailed protocols outlined in this guide, researchers can effectively identify and validate the next generation of aniline-based cancer therapies, bringing new hope to patients.
References
- Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
- A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central (PMC).
- Structures of aniline derivatives (group I) and their influence on...
- Structure of two aniline derivatives as potent anticancer lead compounds.
- The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA)
- Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study.
- 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. [Source Not Available].
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- (PDF) Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
- Structure-activity relationships in antitumor aniline mustards. PubMed.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
- Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. Oxford Academic.
- Aniline replacement in drug-like compounds. Cresset Group.
- In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer. PubMed Central.
- Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. PubMed Central (PMC).
- Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO.
- (PDF) In vivo screening models of anticancer drugs.
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cancer Models.
- IN VIVO Screening Models of Anticancer Drugs. Semantic Scholar.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Methoxyphenethyl)aniline
Prepared for: Laboratory and Drug Development Professionals
This document provides essential safety protocols for the handling and disposal of N-(3-Methoxyphenethyl)aniline. As a substituted aromatic amine, this compound warrants a comprehensive safety strategy grounded in the well-documented hazards of its parent compound, aniline. The guidance herein is synthesized from established safety data for aniline and related structures to ensure a robust and cautious approach.
Hazard Assessment: Understanding the Risk Profile
While specific toxicological data for this compound is not widely available, its chemical structure, featuring an aniline moiety, dictates that it should be handled with the same precautions as aniline itself, a compound with significant and well-documented hazards. The primary risks are associated with its potential for acute toxicity, skin and eye damage, and long-term health effects.
Key Hazards Associated with the Aniline Class:
-
Acute Toxicity: Aniline and its derivatives are toxic if swallowed, inhaled, or in contact with skin.[1][2] A primary concern is the rapid absorption through the skin.[3]
-
Methemoglobinemia: A critical and potentially fatal hazard of aniline exposure is its ability to reduce the oxygen-carrying capacity of the blood, leading to headache, dizziness, cyanosis (blue skin and lips), and in severe cases, collapse and death.[3]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the blood, liver, and spleen.[3]
-
Carcinogenicity and Mutagenicity: Aniline is suspected of causing cancer and genetic defects.[1][2][3] It should be handled as a potential carcinogen with extreme caution.[3]
-
Serious Eye Damage: Direct contact can cause serious and potentially irreversible eye damage.[1][2][4]
-
Skin Irritation and Sensitization: The compound may cause skin irritation, rashes, and allergic skin reactions.[1][2][5]
Core Directive: The Hierarchy of Controls
Before relying on Personal Protective Equipment (PPE), the hierarchy of controls must be applied. This foundational principle of laboratory safety prioritizes eliminating or minimizing the hazard at its source.
-
Elimination/Substitution: If the experimental design allows, consider using a less hazardous chemical.
-
Engineering Controls: All work with this compound must be performed within a certified chemical fume hood to control vapor inhalation.[6][7]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all personnel are trained on the specific hazards and handling procedures.[3] Work areas should be clearly demarcated, and access restricted.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with the controls above.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Low-Volume Handling & Weighing (in fume hood) | Chemical splash goggles | Double-gloving with compatible materials (e.g., Butyl, Viton) | Fully-buttoned lab coat, long pants, closed-toe shoes | Not required if handled exclusively within a certified fume hood. |
| Syntheses & Reactions (in fume hood) | Chemical splash goggles and a face shield[8] | Double-gloving with compatible materials (e.g., Butyl, Viton) | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes | Air-purifying respirator with organic vapor cartridges should be available for immediate use in case of fume hood failure. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl, Silver Shield®/4H®)[3] | Chemical-resistant suit or coveralls[1][9] | Full-facepiece air-purifying respirator with organic vapor cartridges or SCBA for large spills.[9] |
Eye and Face Protection
-
Rationale: To prevent severe eye damage from splashes or aerosols.[1][2][4]
-
Standard Operations: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.
-
High-Risk Operations: When handling larger volumes or performing tasks with a higher splash potential, a full-face shield must be worn in addition to chemical splash goggles.[8]
Hand Protection
-
Rationale: Aniline and its derivatives are readily absorbed through the skin.[3] Therefore, selecting the correct glove material is critical. Nitrile gloves are insufficient for anything other than incidental contact.[7]
-
Recommended Materials:
-
Butyl Rubber: Offers excellent resistance to aniline.
-
Viton®: Provides superior protection for extended contact.
-
Silver Shield®/4H®: A high-performance laminate suitable for handling highly toxic chemicals.[3]
-
-
Protocol:
-
Always consult the glove manufacturer's specific chemical resistance data for aniline.
-
Practice double-gloving to reduce the risk of exposure from a single glove failure.
-
Inspect gloves for any signs of degradation before each use.
-
Remove gloves using a technique that avoids contaminating your skin and wash hands thoroughly with soap and water after handling the chemical.[4][5]
-
Protective Clothing
-
Rationale: To protect the skin from accidental contact and contamination.
-
Standard Operations: A clean, fully buttoned, long-sleeved lab coat is required.
-
High-Risk Operations: For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat. For spill response, disposable chemical-resistant coveralls are necessary.[3][9] All contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[1]
Respiratory Protection
-
Rationale: To prevent the inhalation of toxic vapors.
-
Standard Operations: Work must be conducted in a properly functioning chemical fume hood, which serves as the primary barrier against inhalation.
-
Emergency Situations: In the event of a significant spill or failure of engineering controls, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement. For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) may be necessary.[10]
Operational and Disposal Plans
A systematic workflow is crucial for minimizing exposure risk at every stage of the chemical's lifecycle in the laboratory.
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling of this compound.
Step-by-Step Guidance
-
Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic chemicals. Ensure it is kept away from incompatible materials such as strong oxidizing agents and strong acids.[3][6] The storage area should be locked or otherwise secured.
-
Handling:
-
Before handling, ensure all engineering controls (fume hood) are operational.
-
Don the appropriate PPE as outlined in the table above.
-
Transport the chemical in a secondary container to the fume hood.
-
Perform all manipulations, including weighing and transfers, within the fume hood to minimize vapor release.[6]
-
-
Decontamination:
-
All surfaces and equipment should be decontaminated after use.
-
Contaminated clothing must be removed immediately and washed before reuse or disposed of.[5]
-
-
Disposal:
-
This compound and any materials contaminated with it must be disposed of as hazardous waste.[3]
-
Collect waste in a designated, properly labeled, and sealed container.[3] Do not empty into drains.[4]
-
Contaminated PPE (gloves, disposable lab coats) must also be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Emergency Procedures
In all cases of exposure, seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[1][3]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[1][2]
-
Inhalation: Move the person to fresh air. If breathing has stopped, begin rescue breathing.[3]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.
-
Spill Response:
-
Evacuate the immediate area and restrict access.
-
If the spill is large or outside of a fume hood, evacuate the lab and contact emergency services.
-
For small spills within a fume hood, and if trained to do so, use an inert absorbent material like vermiculite or sand to contain the spill.[3][7]
-
Scoop the absorbed material into a sealed container for hazardous waste disposal.[6]
-
Ventilate and wash the area thoroughly once the cleanup is complete.[3]
-
References
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Carl Roth GmbH + Co KG. (2015). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Aniline. Retrieved from [Link]
-
GOV.UK. (2022). Aniline - Incident management. Retrieved from [Link]
-
Scribd. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Aniline. Retrieved from [Link]
-
LinkedIn. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
-
California Air Resources Board. (n.d.). Aniline is a federal hazardous air pollutant. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
